((2,6-Difluorophenyl)sulfonyl)alanine
Descripción
Propiedades
IUPAC Name |
2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO4S/c1-5(9(13)14)12-17(15,16)8-6(10)3-2-4-7(8)11/h2-5,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZCBCHFKIKESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Structure, Properties, and Applications of ((2,6-Difluorophenyl)sulfonyl)alanine in Rational Drug Design
Executive Summary
((2,6-Difluorophenyl)sulfonyl)alanine is a highly specialized, fluorinated amino acid building block utilized extensively in medicinal chemistry and rational drug design. By combining the chiral recognition elements of an alanine backbone with the unique electronic and steric properties of a 2,6-difluorobenzenesulfonyl moiety, this compound serves as a critical intermediate for synthesizing peptidomimetics, protease inhibitors, and targeted protein modulators. This whitepaper provides an in-depth analysis of its structural properties, validated synthetic methodologies, and its mechanistic role in contemporary pharmacology.
Chemical Identity & Structural Properties
The integration of fluorine into organic molecules is a cornerstone of modern drug discovery. The 2,6-difluorophenyl group, when attached to a sulfonamide linkage, exerts profound electronic effects that fundamentally alter the molecule's interaction with biological targets.
Physicochemical Data Summary
The quantitative properties of ((2,6-Difluorophenyl)sulfonyl)alanine are summarized below for rapid reference during synthetic planning and computational docking studies[1].
| Property | Value / Description |
| Chemical Name | ((2,6-Difluorophenyl)sulfonyl)alanine |
| Molecular Formula | C₉H₉F₂NO₄S |
| Molecular Weight | 265.23 g/mol |
| SMILES | CC(NS(=O)(=O)c1c(F)cccc1F)C(=O)O |
| Functional Groups | Carboxylic Acid, Sulfonamide, Difluoroaryl |
| Physical State | Solid (typically white to off-white crystalline powder) |
| Storage Conditions | Sealed in dry, 2-8°C[2] |
Electronic and Steric Causality
The structural utility of this compound is driven by three distinct causal mechanisms:
-
Enhanced Sulfonamide Acidity : The highly electronegative fluorine atoms at the ortho positions (2,6-) exert a strong electron-withdrawing inductive effect (-I effect) across the phenyl ring. This withdraws electron density from the sulfonamide nitrogen, significantly lowering the pKa of the N-H proton. Consequently, the sulfonamide becomes a much stronger hydrogen-bond donor, allowing for tighter binding within enzymatic active sites[3].
-
Metabolic Stability : Cytochrome P450 enzymes frequently metabolize aromatic rings via ortho-oxidation. The symmetrical placement of fluorine atoms at the 2,6-positions sterically and electronically blocks these metabolic liabilities, increasing the half-life of downstream drug candidates.
-
Transition State Mimicry : The tetrahedral geometry of the sulfonamide group acts as a non-hydrolyzable transition-state isostere for peptide bonds, making it ideal for inhibiting proteases that normally cleave the alanine backbone[4].
Pharmacological Applications & Binding Logic
The ((2,6-difluorophenyl)sulfonyl) motif is a privileged pharmacophore in medicinal chemistry. Its incorporation into drug scaffolds has been shown to enhance the efficacy of various targeted therapies.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors : In the development of anti-diabetic agents, piperazine sulfonamides bearing the 2,6-difluorophenyl group exhibit enhanced inhibitory activity against DPP-IV. The electron-withdrawing nature of the halogens improves the binding thermodynamics compared to electron-donating analogs, while meta-substitutions are sterically disfavored[3].
-
Glycolytic Enzyme Modulators : The compound DASA (1-(2,6-Difluorophenylsulfonyl)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylsulfonyl)piperazine) utilizes this exact difluorophenylsulfonyl moiety to modulate Pyruvate Kinase M2 (PKM2) activity. This modulation alters the glucose flux in hypoxic chronic lymphocytic leukemia (CLL) cells, overcoming resistance to chemo-immunotherapy[5].
-
Cereblon (CRBN) Modulators : Sulfonamide derivatives utilizing the 2,6-difluorophenyl group have been synthesized to target Cereblon, an E3 ubiquitin ligase component, thereby enhancing effector T-cell function and potentiating immunotherapy in malignant diseases[6].
Fig 1: Pharmacological binding logic of the difluorophenylsulfonyl motif.
Synthesis Methodology & Experimental Workflows
The synthesis of ((2,6-Difluorophenyl)sulfonyl)alanine relies on a classical Schotten-Baumann reaction. The causality behind this specific workflow is rooted in phase-transfer dynamics: the amino acid is soluble in the aqueous basic phase, while the highly reactive 2,6-difluorobenzenesulfonyl chloride is dissolved in an organic solvent.
Fig 2: Synthetic workflow for ((2,6-Difluorophenyl)sulfonyl)alanine.
Protocol 1: Self-Validating Synthesis of ((2,6-Difluorophenyl)sulfonyl)alanine
This protocol is designed to maximize yield while preventing the hydrolysis of the sulfonyl chloride.
-
Preparation of the Aqueous Phase : Dissolve 1.0 equivalent of L-Alanine in a 1M aqueous NaOH solution.
-
Causality: Alanine's amine group has a pKa of ~9.8. Maintaining the pH between 9.5 and 10.0 ensures the amine is deprotonated and highly nucleophilic, while preventing excess hydroxide from hydrolyzing the incoming sulfonyl chloride.
-
-
Preparation of the Organic Phase : Dissolve 1.1 equivalents of 2,6-difluorobenzenesulfonyl chloride[7] in anhydrous Tetrahydrofuran (THF).
-
Controlled Addition : Cool the aqueous alanine solution to 0–5°C using an ice bath. Add the THF solution dropwise over 30 minutes under vigorous stirring.
-
Causality: The low temperature suppresses the competing side-reaction (hydrolysis of the sulfonyl chloride into 2,6-difluorobenzenesulfonic acid).
-
-
Reaction Monitoring (Self-Validation) : Allow the reaction to warm to room temperature and stir for 4 hours. Validate completion via TLC (Hexane:EtOAc 1:1, UV visualization); the high-Rf sulfonyl chloride spot should completely disappear.
-
Workup & Acidification : Wash the biphasic mixture once with diethyl ether to remove unreacted sulfonyl chloride. Cool the aqueous layer and slowly acidify to pH 2.0 using 2M HCl.
-
Causality: Acidification protonates the carboxylate group of the product, driving it out of the aqueous phase.
-
-
Extraction & Purification : Extract the precipitated product with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from EtOAc/Hexane to yield the pure product.
Protocol 2: Downstream Peptide Coupling (Amidation)
When incorporating this building block into larger peptidomimetics, standard carbodiimide chemistry (e.g., EDC/HOBt) often suffers from low yields due to the electron-withdrawing nature of the sulfonamide, which can slightly deactivate the adjacent carboxyl group.
-
Activation : Dissolve 1.0 eq of ((2,6-Difluorophenyl)sulfonyl)alanine and 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.
-
Causality: HATU is utilized because the HOAt leaving group generated is highly reactive, easily overcoming the steric and electronic hindrance of the sulfonamide-modified alpha-carbon.
-
-
Base Addition : Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes to form the active ester.
-
Coupling : Add 1.1 eq of the target amine (or resin-bound peptide). Stir at room temperature for 2 hours.
-
Validation : Monitor via LC-MS. The mass of the desired amide should dominate the total ion chromatogram (TIC), validating the success of the coupling.
References
-
Abu Khalaf, R., Alwarafi, E., & Sabbah, D. "Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation." Acta Pharmaceutica, 71(4), 631-643 (2021). Available at:[Link]
-
Gdynia, G., et al. "Distinct Activities of Glycolytic Enzymes Identify Chronic Lymphocytic Leukemia Patients with a more Aggressive Course and Resistance to Chemo-Immunotherapy." eBioMedicine, 32, 125–133 (2018). Available at:[Link]
- World Intellectual Property Organization (WIPO). "Small molecules against cereblon to enhance effector t cell function." Patent WO2017161119A1 (2017).
Sources
- 1. ((2,6-difluorophenyl)sulfonyl)alanine|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Distinct Activities of Glycolytic Enzymes Identify Chronic Lymphocytic Leukemia Patients with a more Aggressive Course and Resistance to Chemo-Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017161119A1 - Small molecules against cereblon to enhance effector t cell function - Google Patents [patents.google.com]
- 7. evotec.com [evotec.com]
CAS number 1242099-15-5 physicochemical properties
The Physicochemical Profiling and Application of CAS 1242099-15-5: A Privileged Arylsulfonyl-Phenylalanine Scaffold in Targeted Drug Discovery
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, the selection of molecular building blocks is never an arbitrary decision. CAS 1242099-15-5, chemically identified as ((2,6-difluorophenyl)sulfonyl)phenylalanine, is a highly specialized pharmacophore intermediate. While it is not a standalone therapeutic, this compound is a critical structural foundation in the rational design of targeted Matrix Metalloproteinase (MMP) inhibitors and integrin antagonists[1]. This whitepaper deconstructs the physicochemical properties of CAS 1242099-15-5, explains the causality behind its structural features, and provides field-proven, self-validating protocols for its analytical characterization and synthetic application.
Structural Causality & Physicochemical Properties
To utilize CAS 1242099-15-5 effectively, one must understand the thermodynamic and electronic contributions of its distinct functional groups. The molecule consists of a phenylalanine core functionalized with a 2,6-difluorophenylsulfonyl moiety[2].
Table 1: Quantitative Physicochemical Data of CAS 1242099-15-5
| Property | Value / Description | Experimental Causality & Significance |
| Molecular Formula | C15H13F2NO4S | Dictates the mass-to-charge ratio for LC-MS validation. |
| Molecular Weight | 341.3 g/mol | Optimal low-molecular-weight building block, allowing downstream additions without violating Lipinski’s Rule of 5[2]. |
| Physical Form | Solid (Powder) | Ensures high stability and ease of handling during gravimetric preparation. |
| Purity (Commercial) | ≥95% | Necessitates pre-synthetic LC-MS validation to rule out des-fluoro impurities. |
| Hydrogen Bond Donors | 2 (COOH, NH) | The sulfonamide NH is highly polarized by the adjacent sulfonyl and fluorinated ring, serving as a critical H-bond donor in protein pockets. |
| Hydrogen Bond Acceptors | 4 (S=O, C=O) | Facilitates dipole interactions with target enzyme backbones. |
The Causality of the 2,6-Difluoro Substitution: In medicinal chemistry, the di-ortho fluorine substitution is a deliberate design choice. Fluorine is highly electronegative yet sterically small. The presence of fluorines at the 2 and 6 positions forces the phenyl ring out of coplanarity with the sulfonyl group due to steric and electrostatic repulsion. This locks the molecule into a rigid conformation, significantly reducing the entropic penalty upon binding to a target protein. Furthermore, the strong electron-withdrawing effect of the fluorines lowers the pKa of the adjacent sulfonamide proton, enhancing its capacity to form robust hydrogen bonds within the target pocket[1].
Biological Context: The MMP Inhibition Paradigm
Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases responsible for extracellular matrix (ECM) degradation—a primary driver of tumor metastasis and tissue remodeling[3]. The design of highly selective MMP inhibitors relies heavily on arylsulfonyl amino acid scaffolds[1].
When CAS 1242099-15-5 is utilized in drug design, its structural components map directly to the MMP active site:
-
The Phenylalanine Side Chain: The benzyl group provides the necessary lipophilic bulk to anchor the molecule deep into the hydrophobic S1' pocket of enzymes like MMP-2 and MMP-9[1].
-
The Sulfonyl Group: Acts as a rigid vector, directing the molecule and interacting with the enzyme's backbone via hydrogen bonding.
-
The Carboxylic Acid: Serves as a synthetic handle. In our laboratory, we routinely convert this moiety into a hydroxamic acid, which acts as a potent bidentate Zinc-Binding Group (ZBG) to chelate the catalytic Zn2+ ion in the MMP active site[1].
Fig 1. Mechanistic pathway of MMP inhibition via the CAS 1242099-15-5 arylsulfonyl scaffold.
Self-Validating Experimental Methodologies
To ensure scientific integrity, every protocol must be self-validating. Below are the standard operating procedures for the characterization and synthetic application of CAS 1242099-15-5.
Protocol A: Physicochemical Characterization (LC-MS & NMR)
Objective: Verify the structural integrity and rule out synthesis-derived impurities (e.g., mono-fluoro derivatives).
-
Sample Preparation: Dissolve 1.0 mg of CAS 1242099-15-5 in 1.0 mL of LC-MS grade Methanol.
-
LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Run a 5–95% Acetonitrile/Water gradient containing 0.1% Formic Acid over 10 minutes.
-
Causality: Formic acid is critical here. It ensures proper protonation for positive ion mode (ESI+) while maintaining sharp chromatographic peak shapes for the acidic carboxylic group in negative ion mode (ESI-). We expect a dominant [M-H]- peak at m/z 340.3.
-
-
NMR Validation: Dissolve 5.0 mg of the compound in 0.5 mL of DMSO-d6.
-
Causality: The sulfonamide NH proton is highly exchangeable. Using DMSO-d6 instead of CDCl3 or D2O prevents rapid proton exchange, allowing the observation of the NH doublet. This validates the integrity of the sulfonamide linkage.
-
Protocol B: Synthesis of a Hydroxamate-Based MMP Inhibitor
Objective: Convert the inactive carboxylic acid of CAS 1242099-15-5 into an active zinc-binding hydroxamic acid.
-
Carboxylic Acid Activation: Dissolve 1 eq (100 mg) of CAS 1242099-15-5 in 3 mL of anhydrous DMF. Cool to 0°C. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt.
-
Causality: The phenylalanine alpha-carbon is a sensitive chiral center. Using HOBt suppresses the formation of an oxazolone intermediate, thereby preventing the racemization of the chiral center during activation.
-
-
Hydroxylamine Coupling: Add 1.5 eq of hydroxylamine hydrochloride, followed dropwise by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir the reaction for 12 hours, allowing it to slowly warm to room temperature.
-
Selective Quenching & Extraction: Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and wash twice with a 5% aqueous citric acid solution.
-
Causality: Hydroxamate bonds are delicate and susceptible to hydrolysis under strong acidic or basic conditions. Citric acid provides a mild, buffered acidic wash that efficiently removes unreacted basic amines (DIPEA) without cleaving the newly formed hydroxamate product.
-
-
Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and isolate the final inhibitor via preparative HPLC.
Fig 2. Self-validating synthetic and analytical workflow for CAS 1242099-15-5 derivatives.
References
-
National Institutes of Health (NIH PMC). "Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging". PMC. Available at:[Link][1]
-
Google Patents. "Sulfonated amino acid derivatives and metalloproteinase inhibitors containing same". Patent SK282995B6. Available at: [3]
Sources
Potential therapeutic targets of ((2,6-Difluorophenyl)sulfonyl)alanine
Therapeutic Landscape of ((2,6-Difluorophenyl)sulfonyl)alanine: A Privileged Scaffold for Targeted Enzyme Inhibition
Executive Summary & Structural Rationale
In modern medicinal chemistry, ((2,6-Difluorophenyl)sulfonyl)alanine (and its direct sulfonamide derivatives) acts as a highly privileged building block. Rather than functioning as a standalone biologic, this chemical entity provides a precise pharmacophore geometry that drug development professionals exploit to target deep hydrophobic pockets, disrupt protein-protein interactions (PPIs), and allosterically modulate key metabolic enzymes.
As an application scientist designing targeted therapeutics, analyzing the specific biophysical properties of this scaffold reveals why it is selected over standard arylsulfonamides:
-
Conformational Locking: The ortho-fluorine atoms on the 2,6-difluorophenyl ring induce severe steric hindrance against the adjacent sulfonyl oxygen atoms. This forces the aromatic ring out of coplanarity, locking it into a near-orthogonal conformation that is thermodynamically pre-organized to insert into narrow enzymatic specificity loops.
-
Electronic Tuning: The highly electronegative fluorines withdraw electron density, increasing the acidity of the adjacent sulfonamide nitrogen (lowering the pKa to ~7.5). At physiological pH (7.4), this permits a dynamic equilibrium where the deprotonated state can mimic acidic side chains (like glutamate) or coordinate tightly with transition metals.
-
The Alanine Core: The alpha-carbon provides a critical chiral vector, directing the trajectory of additional synthetic appendages, while the terminal carboxylate functions either as an anchoring Zinc-Binding Group (ZBG) or an electrostatic tether.
Primary Target: The Keap1-Nrf2 Axis (Oxidative Stress & Oncology)
A major area of therapeutic interest for difluorophenyl sulfonyl-amino acid derivatives is their utilization as direct, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction[1]. Keap1 functions as an adaptor for the Cullin-3 ubiquitin ligase complex, leading to the continuous degradation of the antioxidant transcription factor Nrf2.
By synthesizing compounds from an L-alanine starting material coupled with a 2,6-difluorophenylsulfonyl moiety, researchers can directly block the arginine-rich basic pocket within the Keap1 Kelch domain[1]. The orthogonal difluorophenyl ring inserts deeply into the central hydrophobic cavity of Keap1, while the alanine carboxylate perfectly mimics the acidic residues of the native Nrf2 "ETGE" binding motif.
Mechanism of Keap1 inhibition and Nrf2 stabilization by the target scaffold.
Primary Target: Matrix Metalloproteinases (Tissue Remodeling)
The arylsulfonyl-alanine structure is widely exploited in the design of highly potent Matrix Metalloproteinase (MMP) inhibitors[2]. The catalytic domain of MMPs features an active-site zinc ion surrounded by a deep S1' hydrophobic specificity pocket.
The inclusion of the bulky, fluorinated arylsulfonyl group increases the inhibitory potency against deep-pocket MMP subtypes, such as MMP-2 and MMP-9, by fitting precisely into the S1' subsite[3]. The alanine carboxylate (often converted to a hydroxamic acid derivative) serves as a bidentate chelator for the catalytic zinc. The difluoro substitution provides a distinct advantage over unsubstituted phenyl rings by generating favorable multipolar interactions (halogen bonding) with the backbone amides of the S1' loop.
Alternative Modulatory Targets
-
Tumor Pyruvate Kinase M2 (PKM2): Sulfonamide-based small molecules featuring the 1-[(2,6-difluorophenyl)sulfonyl] moiety act as potent allosteric activators of PKM2. They lock the enzyme into a catalytically active tetrameric state, effectively starving tumors of the glycolytic intermediates needed for biomass synthesis. Interestingly, endogenous amino acids like alanine also bind to M2PYK to stabilize this same tetrameric structural interface[4].
-
Gamma-Secretase (PSEN1): Sulfonamide and sulfone derivatives are utilized to achieve complex-specific selectivity for the PSEN1-gamma-secretase complex in Alzheimer's research. Mutations within the transmembrane domain (e.g., L172 to alanine) dramatically alter the binding affinity of these ligands, confirming that the difluorophenyl group penetrates deeply into the TM3 hydrophobic interaction channel without triggering dose-limiting Notch-related toxicities[5].
Quantitative Target Profiling
| Target Enzyme/Complex | Scaffold Function | Key Binding Pocket / Interface | Estimated Affinity | Physiological Indication |
| Keap1-Nrf2 | PPI Disruption | Kelch Domain / Arginine-rich pore | Low nM to µM | Oxidative Stress, Inflammation |
| MMP-2 / MMP-9 | S1' Anchoring & ZBG | S1' Hydrophobic Subsite | 10 nM - 500 nM | Oncology, Congestive Heart Failure |
| Gamma-Secretase | APP Cleavage Inhibition | TM3 Domain (L172 residue) | 100 nM - 1.5 µM | Alzheimer's Disease |
| PKM2 | Allosteric Activation | Tetramerization Interface | ~0.9 µM (Kd) | Tumor Metabolic Reprogramming |
Validated Experimental Protocols
A. TR-FRET Self-Validating Protocol for Keap1-Nrf2 Inhibition
Causality & Trustworthiness: Standard fluorescence intensity assays are notorious for generating false positives with fluorinated aromatic compounds due to auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond integration delay, allowing background auto-fluorescence (which decays in nanoseconds) to dissipate. Calculating the internal 520/495 nm emission ratio mathematically corrects for inner-filter effects and dispensing variations, ensuring the system is self-validating.
-
Reagent Preparation: Dilute GST-tagged Keap1 Kelch domain (15 nM final) and Terbium-labeled anti-GST antibody (2 nM final) in Assay Buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT, pH 7.4).
-
Ligand Incubation: Dispense 10 µL of the enzyme-antibody mix into a 384-well low-volume plate. Add 100 nL of the ((2,6-difluorophenyl)sulfonyl)alanine derivative (10-point serial dilution in DMSO). Incubate for 15 minutes at room temperature. (Causality: Allows the small molecule to occupy the Kelch pocket before the stronger peptide competitor is introduced).
-
Competitor Addition: Add 10 µL of FITC-labeled Nrf2 peptide (ETGE motif, 20 nM final). Incubate for 60 minutes.
-
Signal Acquisition: Excite the plate at 340 nm. Measure emission at both 495 nm (Terbium reference) and 520 nm (FITC FRET signal). Determine IC50 by plotting the 520/495 ratio against the log of compound concentration.
B. Kinetic Fluorogenic Protocol for MMP-2 Inhibition
Causality & Trustworthiness: Measuring an endpoint fluorescence is highly susceptible to substrate depletion artifacts. A kinetic read guarantees measurement exclusively within the linear phase of the enzymatic reaction (V0).
-
Zymogen Activation: Recombinant Pro-MMP-2 must be activated by incubation with 1 mM APMA (4-aminophenylmercuric acetate) for 60 minutes at 37°C. (Causality: MMPs are expressed as inactive zymogens; APMA disrupts the native cysteine-switch, forcing the pro-domain to be cleaved).
-
Buffer Optimization: Prepare Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 10 µM ZnCl₂ , and 0.05% Brij-35 , pH 7.5. (Causality: Zinc prevents the slow, false-positive stripping of the catalytic metal by the compound over time. Brij-35 is a non-ionic detergent essential to prevent the enzyme from sticking to the plastic microplate walls).
-
Binding Phase: Mix 1 nM activated MMP-2 with the serially diluted compound. Incubate for 30 minutes.
-
Kinetic Read: Add 2 µM of fluorogenic substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂). Immediately transfer to a plate reader (Ex: 328 nm, Em: 393 nm). Read fluorescence every 60 seconds for 30 minutes. Calculate the initial velocity (V0) from the linear slope.
Self-validating kinetic workflow for MMP fluorogenic cleavage assays.
References
1.1[1] 2.2[2] 3.3[3] 4.4[4] 5. 5[5]
Sources
- 1. US12122742B2 - Small molecule direct inhibitors of KEAP1-NRF2 protein-protein interaction - Google Patents [patents.google.com]
- 2. Protease inhibitors. Part 12. Synthesis of potent matrix metalloproteinase and bacterial collagenase inhibitors incorporating sulfonylated N-4-nitrobenzyl-beta-alanine hydroxamate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibitors of the PSEN1–gamma-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
In silico modeling of ((2,6-Difluorophenyl)sulfonyl)alanine interactions
An In-Depth Technical Guide to the In Silico Modeling of ((2,6-Difluorophenyl)sulfonyl)alanine Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of the interactions of ((2,6-Difluorophenyl)sulfonyl)alanine, a molecule presenting unique challenges due to its sulfonyl and difluorophenyl moieties. Tailored for researchers in drug development, this document moves beyond a simple recitation of protocols to explain the causal reasoning behind critical methodological choices. We will explore a multi-stage computational workflow, from initial structure preparation and target prediction to advanced molecular dynamics and free energy calculations. The protocols detailed herein are designed as self-validating systems, emphasizing the importance of robust force field selection, parameterization, and simulation validation to ensure the generation of trustworthy and actionable data.
Introduction: The Rationale for a Specialized Modeling Approach
((2,6-Difluorophenyl)sulfonyl)alanine is a compound of interest that combines an amino acid scaffold with a sulfonamide group and a halogenated aromatic ring. Each of these features contributes to its unique physicochemical profile and potential biological activity. The sulfonamide group is a common pharmacophore found in numerous approved drugs, while the strategic placement of fluorine atoms can significantly modulate properties such as metabolic stability, membrane permeability, and binding affinity.[1]
In silico modeling has become an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective prediction of molecular interactions that guide experimental efforts.[2][3][4] However, the reliability of these predictions is wholly dependent on the quality of the underlying computational models. For a molecule like ((2,6-Difluorophenyl)sulfonyl)alanine, two specific challenges must be addressed:
-
The Sulfonyl Group: This moiety has a complex electronic structure and geometry that requires specialized force field parameters for accurate representation. Standard force fields may not adequately capture its behavior.[5][6]
-
The Difluorophenyl Group: Halogen atoms, particularly fluorine, can engage in specific non-covalent interactions, including halogen bonds and hydrogen bonds, that are often poorly described by general-purpose force fields.[1][7] The high electronegativity of fluorine also polarizes the molecule, influencing its electrostatic interactions.[8]
This guide provides a robust, multi-pillar strategy to navigate these challenges, ensuring that computational models yield scientifically sound insights into the molecule's behavior.
Foundational Workflow: A Multi-Pillar Strategy
A successful in silico investigation relies on a structured, hierarchical approach. We advocate for a workflow that begins with broad, computationally inexpensive methods and progressively moves towards more accurate, resource-intensive techniques for refining and validating initial hypotheses.
Figure 1: High-level overview of the in silico modeling workflow.
Phase 1: Ligand Preparation and Molecular Docking
Molecular docking serves as the primary tool for generating plausible binding poses of a ligand within a protein's active site.[4] Its speed allows for the rapid screening of multiple conformations, providing the foundational hypotheses for more rigorous subsequent analysis.
Ligand and Receptor Preparation
The axiom "garbage in, garbage out" is paramount here. The quality of the initial structures directly dictates the relevance of the docking results.
Protocol 3.1: Structure Preparation using MGLTools/AutoDock Tools
-
Obtain Receptor Structure: Download the target protein structure from the Protein Data Bank (PDB). If multiple structures exist, select a high-resolution crystal structure with a bound ligand similar to the scaffold of interest, if possible.
-
Clean the Receptor: Remove all water molecules, co-factors, and existing ligands from the PDB file. This is crucial to ensure the docking algorithm explores the binding site without confounding variables.
-
Protonation and Repair: Use a tool like PDB2PQR or the built-in functionalities of UCSF Chimera or MGLTools to add hydrogen atoms and assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.[9]
-
Prepare Ligand:
-
Generate a 3D structure of ((2,6-Difluorophenyl)sulfonyl)alanine using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and export it in a standard format like .mol2 or .sdf.
-
Use a tool like Open Babel or MGLTools to assign partial charges (Gasteiger charges are a common starting point) and define rotatable bonds.
-
-
Convert to PDBQT Format: Both the ligand and receptor must be converted to the PDBQT file format, which includes partial charge (Q) and atom type (T) information required by AutoDock Vina.[9]
Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and powerful tool for molecular docking that balances speed and accuracy.[10]
Protocol 3.2: Docking Execution
-
Define the Search Space (Grid Box): The most critical step in docking is defining the search space. The grid box should encompass the entire binding site. If a co-crystallized ligand is available, center the grid on its geometric center and ensure the dimensions (e.g., 26x26x26 Å) are large enough to allow for ligand flexibility.[11][12]
-
Create the Configuration File: Prepare a config.txt file that specifies the paths to the receptor and ligand PDBQT files, the center coordinates and size of the grid box, and the output file name.[10]
-
Run Vina: Execute the docking from the command line:[10] vina --config conf.txt --log log.txt
-
Analyze Results: Vina will output multiple binding poses, each with a corresponding binding affinity score in kcal/mol.[4] It is a common mistake to only consider the top-scoring pose. A thorough analysis involves visually inspecting the top 5-10 poses. Look for poses that form chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.
| Pose ID | Binding Affinity (kcal/mol) | Key Interactions Observed |
| 1 | -8.5 | H-bond with Gln192; π-sulfur with Met165 |
| 2 | -8.2 | H-bond with Val186; Hydrophobic contact with Ala191 |
| 3 | -7.9 | Water-mediated H-bond with Thr190 |
Table 1: Example of a docking results summary.
Phase 2: Dynamic Refinement with Molecular Dynamics (MD)
While docking provides static snapshots, MD simulations offer a dynamic view of the protein-ligand complex, accounting for protein flexibility, solvent effects, and the stability of binding poses over time.[13]
System Setup and Force Field Parameterization (The Critical Step)
This is where scientific integrity is paramount. An incorrect or poorly parameterized force field will lead to unreliable simulation results.
Causality Behind Force Field Choice:
-
Proteins/Nucleic Acids: Standard, well-validated force fields like AMBER, CHARMM, and GROMOS are designed for biomolecules and are generally reliable.[14]
-
The Ligand: The primary challenge is parameterizing ((2,6-Difluorophenyl)sulfonyl)alanine. We must use a force field that can accurately describe both the sulfonyl and difluorophenyl groups.
Recommended Approach: CHARMM General Force Field (CGenFF)
The CHARMM General Force Field (CGenFF) has been explicitly extended to include parameters for sulfonyl-containing compounds, making it an authoritative choice.[15][16][17] The CGenFF server can be used to generate parameters for novel molecules that are compatible with the broader CHARMM force field.[18] For the fluorinated components, specialized polarizable force fields like the Drude model can offer higher accuracy, but CGenFF often provides a robust starting point.[19]
Figure 2: Detailed workflow for setting up an MD simulation using GROMACS.
Protocol 4.1: System Preparation with GROMACS and CGenFF
-
Generate Ligand Topology:
-
Submit the .mol2 file of ((2,6-Difluorophenyl)sulfonyl)alanine to the CGenFF server.[18]
-
The server will return a CHARMM stream file (.str) and assess penalties for the generated parameters. Low penalties indicate high-quality, transferable parameters. High penalties are a flag that the parameters may be unreliable and require further validation or custom derivation.
-
Convert the CGenFF output to GROMACS format (.itp and .gro files).[18]
-
-
Prepare Protein-Ligand Complex:
-
Combine Topologies: Edit the main GROMACS topology file (topol.top) to include the ligand's .itp file and add the ligand molecule to the system's molecule count.
-
Solvation and Ionization:
-
Create a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for most simulation algorithms.
-
Simulation and Analysis
The simulation itself is a multi-step process designed to gently relax the system to a stable state before the production run.
Protocol 4.2: MD Simulation Execution
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup phase.
-
NVT Equilibration: Equilibrate the system for a short period (e.g., 100 ps) at a constant Number of particles, Volume, and Temperature (NVT). This allows the solvent to relax around the fixed protein-ligand complex while the system reaches the target temperature.
-
NPT Equilibration: Follow with a longer equilibration (e.g., 1 ns) at a constant Number of particles, Pressure, and Temperature (NPT). This step allows the system density to relax to the correct value.[21]
-
Production MD: Run the production simulation for a duration sufficient to observe the phenomena of interest. For binding stability, 100-200 ns is a common and robust simulation length.
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the system has reached equilibrium and the ligand is stably bound.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the trajectory to quantify the persistence of key interactions (e.g., hydrogen bonds) identified during docking.
-
Phase 3: Quantitative Prediction of Binding Affinity
While docking scores provide a rough ranking, more accurate methods are needed for reliable binding affinity prediction. These methods leverage the dynamic information from MD trajectories.[13][22]
MM/PBSA and MM/GBSA
The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques that calculate the free energy of binding by analyzing snapshots from an MD trajectory.[13] They offer a balance between computational cost and accuracy that is superior to docking scores.
Conceptual Basis:
The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)
Where each term is composed of molecular mechanics energy, a polar solvation energy term (calculated via Poisson-Boltzmann or Generalized Born models), and a non-polar solvation energy term.
Protocol 5.1: MM/PBSA Calculation
-
Extract Frames: From the stable portion of the production MD trajectory, extract a set of snapshots (e.g., 100-500 frames).
-
Run MM/PBSA Script: Use GROMACS tools like g_mmpbsa or dedicated scripts to perform the MM/PBSA calculation on the extracted frames.
-
Decompose Energy: A key advantage of MM/PBSA is the ability to decompose the binding energy on a per-residue basis. This highlights which amino acids contribute most significantly to the binding, providing valuable insights for lead optimization.
| Method | Predicted ΔG_bind (kcal/mol) | Key Contributing Residues |
| Docking (Vina) | -8.5 | - |
| MM/PBSA | -25.7 ± 3.1 | Gln192, Met165, Val186 |
Table 2: Comparison of binding energy estimates. Note that MM/PBSA values are relative energies and not directly comparable to docking scores, but are more internally consistent for ranking compounds.
Alchemical Free Energy Calculations
For the highest level of accuracy, alchemical free energy methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed.[23][24][25] These methods compute the free energy difference by simulating a non-physical "alchemical" transformation of the ligand into a dummy molecule or another ligand.[24] While computationally very expensive, they can achieve predictive accuracy of less than 1 kcal/mol, making them powerful tools in the late stages of lead optimization.[23]
Conclusion and Authoritative Grounding
The in silico modeling of ((2,6-Difluorophenyl)sulfonyl)alanine requires a scientifically rigorous, multi-faceted approach. By progressing from rapid docking screens to dynamic MD simulations and quantitative free energy calculations, researchers can build a comprehensive understanding of its potential interactions. The cornerstone of this entire process is the selection and validation of an appropriate force field. The explicit parameterization of sulfonyl groups within the CHARMM General Force Field provides an authoritative and trustworthy foundation for such studies.[15][16] This guide serves as a blueprint, emphasizing not just the "how" but the "why" behind each critical decision, empowering researchers to generate reliable and predictive computational data in their drug discovery endeavors.
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Vanommeslaeghe, K., et al. (2012). Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations. Journal of Computational Chemistry, 33(31), 2451-68. [Link]
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Palacio-Rodriguez, U., et al. (2025). On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research. [Link]
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Guterres, H., & Im, W. (2020). Recent Developments in Free Energy Calculations for Drug Discovery. Frontiers in Molecular Biosciences. [Link]
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Vanommeslaeghe, K., et al. (2012). Extension of the CHARMM General Force Field to sulfonyl-containing compounds and its utility in biomolecular simulations. PubMed. [Link]
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Cournia, Z., et al. (2017). Alchemical free energy methods for drug discovery: Progress and challenges. Journal of Chemical Information and Modeling. [Link]
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Serail, S. S. (2023). AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube. [Link]
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Gallicchio, E., & Levy, R. M. (2021). Free Energy Methods in Drug Discovery—Introduction. ACS Publications. [Link]
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Roche, D. B., et al. (2018). In silico Identification and Characterization of Protein-Ligand Binding Sites. PubMed. [Link]
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Roche, D. B., et al. (2018). In silico Identification and Characterization of Protein-Ligand Binding Sites. SpringerLink. [Link]
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Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
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Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. University of Delaware. [Link]
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Vanommeslaeghe, K., et al. (2012). Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations. ResearchGate. [Link]
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Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.. [Link]
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Southey, M. (2025). Free energy methods and digital transformation of drug discovery. Chemistry World. [Link]
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Cole, D. J., et al. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]
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Bioinformatics Review. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
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Roche, D. B., et al. (2018). In silico identification and characterization of protein-ligand binding sites. CentAUR. [Link]
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Eagon, S. Vina Docking Tutorial. Eagon Research Group. [Link]
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Jorgensen, W. L. GROMACS Protein Ligand Complex Simulations. LigParGen Server. [Link]
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Dobeš, P., et al. (2012). AMBER Empirical Potential Describes the Geometry and Energy of Noncovalent Halogen Interactions Better than Advanced Semiempirical Quantum Mechanical Method PM6-DH2X. The Journal of Physical Chemistry B. [Link]
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Filimonov, D., et al. (2020). IN SILICO PREDICTION OF PROTEIN-LIGAND INTERACTIONS. ResearchGate. [Link]
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Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex. GROMACS Tutorials by Justin A. Lemkul, Ph.D.. [Link]
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Balasubramanian, S., et al. (1999). Molecular dynamics simulation of fluorination effects on a phospholipid bilayer. The Journal of Chemical Physics. [Link]
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Li, X., et al. (2024). Molecular Dynamics Simulations of the Short-Chain Fluorocarbon Surfactant PFHXA and the Anionic Surfactant SDS at the Air/Water Interface. MDPI. [Link]
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Giese, T. J., et al. (2022). Parameterization and Application of the General Amber Force Field to Model Fluoro Substituted Furanose Moieties and Nucleosides. MDPI. [Link]
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Stillinger, F. H., & Weber, T. A. (2014). Molecular dynamics simulation for chemically reactive substances. Fluorine. GitHub Pages. [Link]
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Carter, E. B., et al. (2019). Force Field Model of Periodic Trends in Biomolecular Halogen Bonds. PMC. [Link]
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Sato, F., et al. (2002). On the Transferability of Force Field Parameters With an ab Initio Force Field Developed for Sulfonamides. ACS Publications. [Link]
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Zhang, L., et al. (2021). Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. PMC. [Link]
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Sato, F., et al. (2002). On the Transferability of Force Field Parameters With an ab Initio Force Field Developed for Sulfonamides. The Journal of Physical Chemistry A. [Link]
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Fuhrmeyer, F., et al. (2024). Fluorinated Protein−Ligand Complexes: A Computational Perspective. Refubium - Freie Universität Berlin. [Link]
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Wu, C., et al. (2021). Molecular Dynamics Simulation for the Effect of Fluorinated Graphene Oxide Layer Spacing on the Thermal and Mechanical Properties of Fluorinated Epoxy Resin. MDPI. [Link]
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Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]
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Journal of Applied Bioanalysis. (2023). Molecular Docking And Qsar Studies Of Novel Sulfonylurea Derivatives For Enhanced Insulin Secretion. Journal of Applied Bioanalysis. [Link]
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Friendly Guide. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. A Friendly Guide. [Link]
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Journal of Pharmaceutical Research International. Molecular Docking, ADME Study, Synthesis, Characterization and Preliminary Antimicrobial Activity Evaluation of New Phenylalanine Derivatives of Sulfonamide. Journal of Pharmaceutical Research International. [Link]
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Zaib, S., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]
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GitHub Pages. Supplemental: Overview of the Common Force Fields – Practical considerations for Molecular Dynamics. GitHub Pages. [Link]
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Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
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Hussain, A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]
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Lopes, P. E. M., et al. (2019). Polarizable Empirical Force Field for Halogen-containing Compounds Based on the Classical Drude Oscillator. PMC. [Link]
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Graphviz. User Guide — graphviz 0.21 documentation. Graphviz. [Link]
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PharmaCompass. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. PharmaCompass.com. [Link]
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Cheméo. Chemical Properties of «beta»-Alanine, N-(2,6-difluorobenzoyl)-, ethyl ester. Cheméo. [Link]
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Spectroscopic Elucidation of ((2,6-Difluorophenyl)sulfonyl)alanine: A Technical Guide
Executive Summary & Chemical Context
((2,6-Difluorophenyl)sulfonyl)alanine (Molecular Formula: C9H9F2NO4S; MW: 265.23 g/mol ) is a highly functionalized N-sulfonyl amino acid. It serves as a critical intermediate and pharmacophore in the development of advanced therapeutics, including dipeptidyl peptidase-IV (DPP-IV) inhibitors[1], BRAF/HDAC dual-targeted inhibitors[2], and cereblon-modulating PROTACs.
The strategic incorporation of the 2,6-difluorophenyl group is not arbitrary. The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the adjacent sulfonamide N-H proton, enhancing its ability to participate in hydrogen bonding within target kinase or protease active sites[3]. Furthermore, the ortho-fluorine substituents provide steric shielding to the sulfur center, improving the metabolic stability of the compound against hydrolytic degradation. This whitepaper provides a comprehensive, self-validating framework for the synthesis, isolation, and rigorous spectroscopic characterization (NMR, IR, MS) of this essential building block.
Synthesis & Isolation Workflow
The synthesis of ((2,6-Difluorophenyl)sulfonyl)alanine is classically achieved via a base-catalyzed Schotten-Baumann reaction[4]. This method leverages the differential pKa values of the amino acid's functional groups to ensure selective N-sulfonylation.
Causality-Driven Experimental Protocol
This protocol is designed as a self-validating system. Each step includes a verification checkpoint to ensure reaction fidelity before proceeding.
-
Amine Activation (Deprotonation): Dissolve L-alanine (1.0 eq) in a biphasic mixture of 1M aqueous NaOH and 1,4-dioxane (1:1 v/v) at 0 °C. Causality & Validation: The pH must be verified to be
10. At this pH, both the carboxylic acid (pKa ~2.3) and the -amino group (pKa ~9.9) are deprotonated. The unprotonated amine is highly nucleophilic and primed for attack. -
Electrophilic Addition: Add 2,6-difluorobenzenesulfonyl chloride (1.1 eq) dropwise over 30 minutes while maintaining the temperature at 0 °C. Causality & Validation: The sulfonyl chloride is highly reactive and prone to hydrolysis[3]. Dropwise addition minimizes the exothermic generation of 2,6-difluorobenzenesulfonic acid. Monitor the pH continuously; as the reaction proceeds, HCl is generated. Add 1M NaOH dropwise to maintain the pH strictly between 9 and 10.
-
Reaction Quenching & Isolation: Stir the reaction at room temperature for 4 hours. Once LC-MS confirms the disappearance of the sulfonyl chloride, cool the mixture to 0 °C and acidify to pH 2 using 2M HCl. Causality & Validation: Acidification protonates the carboxylate radical, rendering the product neutral and highly lipophilic. A white precipitate should form. If precipitation is incomplete, extract the aqueous layer with Ethyl Acetate (3
50 mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol/water to yield the pure product.
Workflow Visualization
Figure 1: Synthesis and spectroscopic validation workflow for N-sulfonyl amino acids.
Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides the most definitive structural proof for ((2,6-Difluorophenyl)sulfonyl)alanine. The presence of two magnetically active fluorine atoms (
-
H NMR Causality: In DMSO-
, the sulfonamide N-H proton appears as a highly deshielded doublet at ~8.45 ppm. This profound downfield shift is caused by the combined electron-withdrawing effects of the sulfonyl group and the ortho-fluorines. The aromatic protons exhibit distinct splitting: the meta-protons (H3, H5) appear as a triplet (~7.28 ppm) due to coupling with the adjacent ortho-fluorines ( Hz), while the para-proton (H4) appears as a triplet of triplets. -
C NMR Causality: The
C spectrum is characterized by extensive Carbon-Fluorine ( ) spin-spin splitting. The carbons directly attached to the fluorines (C2, C6) appear as a massive doublet of doublets (~159.4 ppm) due to a one-bond coupling ( Hz) and a three-bond coupling to the opposite fluorine. The C1 carbon (attached to the sulfur) appears as a triplet (~118.2 ppm) because it is equally coupled to both ortho-fluorines ( Hz).
Fourier-Transform Infrared Spectroscopy (FT-IR)
IR spectroscopy is utilized to verify the integrity of the functional groups. The sulfonamide linkage is confirmed by two intense, highly diagnostic bands: the asymmetric S=O stretch at ~1345 cm
High-Resolution Mass Spectrometry (HRMS)
Electrospray Ionization (ESI) in negative ion mode is the optimal technique for this compound. The presence of the carboxylic acid and the highly acidic sulfonamide proton ensures rapid deprotonation, yielding an intense [M-H]
-
Fragmentation Pathway: Collision-Induced Dissociation (CID) of the [M-H]
ion (m/z 264.01) typically results in the neutral loss of carbon dioxide ( m = 44 Da) from the alanine moiety, yielding a fragment at m/z 220.02. Higher collision energies induce cleavage of the S-N bond, generating the stable 2,6-difluorobenzenesulfinate anion at m/z 176.98.
Consolidated Spectroscopic Data
The following tables summarize the quantitative spectroscopic parameters expected for highly pure ((2,6-Difluorophenyl)sulfonyl)alanine.
Table 1:
| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment |
| 1.21 | d | 7.2 | 3H | Alanine methyl | |
| 3.85 | dq | 7.2, 8.0 | 1H | Alanine chiral center | |
| Ar-H (meta) | 7.28 | t | 8.5 | 2H | H3, H5 of phenyl ring |
| Ar-H (para) | 7.65 | tt | 8.5, 6.0 | 1H | H4 of phenyl ring |
| N-H | 8.45 | d | 8.0 | 1H | Sulfonamide proton |
| O-H | 12.60 | br s | - | 1H | Carboxylic acid |
Table 2:
| Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |
| 18.5 | s | - | |
| 51.2 | s | - | |
| 113.4 | dd | 22.5, 3.5 | C3, C5 (Ar-H) |
| 118.2 | t | 14.0 | C1 (Ar-S) |
| 135.6 | t | 10.5 | C4 (Ar-H) |
| 159.4 | dd | 255.0, 6.5 | C2, C6 (Ar-F) |
| 173.8 | s | - | C=O (Carboxyl) |
Table 3:
| Technique | Parameter | Value / Observation |
| Chemical Shift (376 MHz) | ||
| HRMS (ESI-) | Calculated Exact Mass [M-H] | 264.0142 m/z |
| HRMS (ESI-) | Found Mass [M-H] | 264.0145 m/z (Error < 2 ppm) |
| HRMS (ESI-) | Key Fragments | 220.02 m/z (-CO |
Table 4: FT-IR Data (ATR Method)
| Wavenumber (cm | Intensity | Vibrational Assignment |
| 3280 | Medium, Sharp | N-H stretch (Sulfonamide) |
| 3200 - 2800 | Broad | O-H stretch (Carboxylic acid) |
| 1715 | Strong | C=O stretch (Carboxylic acid) |
| 1605, 1580 | Medium | C=C stretch (Aromatic ring) |
| 1345 | Strong | S=O asymmetric stretch |
| 1165 | Strong | S=O symmetric stretch |
| 1010 | Strong | C-F stretch |
References
- Source: Acta Pharmaceutica (srce.hr)
- Source: PMC (nih.gov)
- Title: CA2290748A1 - Sulfonylated dipeptide compounds which inhibit leukocyte adhesion mediated by vla-4 Source: Google Patents URL
- Title: 4-Bromo-2,6-difluorobenzenesulfonyl Chloride Source: Benchchem URL
Sources
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((2,6-Difluorophenyl)sulfonyl)alanine as an enzyme inhibitor assay protocol
Application Note & Protocol: Evaluating ((2,6-Difluorophenyl)sulfonyl)alanine as a Targeted Matrix Metalloproteinase (MMP) Inhibitor
Introduction & Mechanistic Grounding
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play critical roles in extracellular matrix (ECM) remodeling, angiogenesis, and tumor metastasis. The clinical translation of broad-spectrum MMP inhibitors has historically been hindered by off-target toxicities, primarily driven by overly potent, non-selective zinc-binding groups (ZBGs) such as hydroxamic acids[1].
To overcome these limitations, rational drug design has shifted toward optimizing the molecular scaffold to exploit subtle structural differences in the enzyme's binding pockets. ((2,6-Difluorophenyl)sulfonyl)alanine represents a highly targeted approach to MMP inhibition, relying on two distinct mechanistic pillars:
-
The Zinc-Binding Group (ZBG): The carboxylate moiety of the alanine residue acts as a monodentate or bidentate ZBG, chelating the catalytic Zn²⁺ ion in the MMP active site. While less aggressive than hydroxamates, carboxylates provide sufficient binding energy while drastically improving pharmacokinetic profiles and reducing off-target metalloenzyme interference[1].
-
S1' Specificity Pocket Targeting: The 2,6-difluorophenylsulfonyl group is engineered to project into the hydrophobic S1' pocket of the enzyme. Because the depth and topology of the S1' pocket vary significantly across MMP isoforms (e.g., MMP-2 and MMP-9 possess deep S1' pockets, whereas MMP-1 possesses a shallow one), this rigid, halogenated phenyl ring provides shape complementarity that confers high isoform selectivity[2].
Fig 1: Mechanistic binding logic of ((2,6-Difluorophenyl)sulfonyl)alanine to the MMP active site.
Experimental Design & Causality
To accurately profile the inhibitory potency and kinetics of ((2,6-Difluorophenyl)sulfonyl)alanine, a continuous Fluorescence Resonance Energy Transfer (FRET)-based cleavage assay is utilized.
-
Why FRET? FRET substrates (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂) allow for the real-time, continuous monitoring of enzyme reaction velocity. As the MMP cleaves the Gly-Leu bond, the Mca fluorophore is separated from the Dpa internal quencher, resulting in a measurable fluorescent signal[3]. Continuous reads are vastly superior to end-point assays because they allow researchers to verify steady-state kinetics and identify slow-binding inhibition artifacts.
-
Self-Validating System: A robust enzymatic assay must continuously prove its own reliability. This protocol integrates a strict Z'-factor quality control checkpoint. By comparing the variance of the fully uninhibited enzyme (positive control) against the substrate auto-hydrolysis background (negative control), the assay self-validates its dynamic range[4].
Step-by-Step FRET Assay Protocol
Reagent Preparation & Causality
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% (w/v) Brij-35, 10 µM ZnCl₂.
-
Causality: HEPES maintains the precise physiological pH required for MMP catalytic geometry. CaCl₂ and ZnCl₂ are mandatory cofactors; stripping them denatures the enzyme. Brij-35 is a non-ionic detergent that prevents the highly hydrophobic ((2,6-Difluorophenyl)sulfonyl)alanine and the enzyme from adsorbing to the polystyrene microplate walls.
-
-
Enzyme Activation: Incubate recombinant human Pro-MMP-2 (100 µg/mL) with 1 mM p-Aminophenylmercuric acetate (APMA) for 1 hour at 37°C.
-
Causality: MMPs are secreted as inactive zymogens maintained by a "cysteine switch" mechanism. APMA chemically disrupts the interaction between the pro-domain's conserved cysteine and the catalytic zinc, triggering autocatalytic cleavage and exposing the active site.
-
-
Inhibitor Titration: Prepare a 10 mM stock of ((2,6-Difluorophenyl)sulfonyl)alanine in 100% DMSO. Perform a 3-fold serial dilution in Assay Buffer (Final DMSO concentration must not exceed 1% in the well).
-
Causality: High DMSO concentrations will independently precipitate the enzyme. Maintaining a strict ≤1% DMSO threshold ensures that any observed reduction in enzyme velocity is strictly due to the inhibitor, not solvent toxicity.
-
Assay Execution
-
Microplate Setup: In a black, flat-bottom 96-well microplate, add 40 µL of Assay Buffer to all wells.
-
Inhibitor Addition: Add 10 µL of the serially diluted ((2,6-Difluorophenyl)sulfonyl)alanine to the respective test wells.
-
Enzyme Addition: Add 25 µL of the APMA-activated MMP-2 (final well concentration: 0.5 nM) to all wells except the negative control wells (add 25 µL buffer instead).
-
Pre-Incubation: Incubate the plate in the dark at 37°C for 30 minutes.
-
Causality: Arylsulfonyl derivatives often exhibit slow-binding kinetics due to the induced-fit conformational changes required to fully occupy the S1' pocket. Pre-incubation ensures thermodynamic equilibrium is reached prior to substrate introduction.
-
-
Substrate Initiation: Rapidly add 25 µL of the FRET substrate (Mca-K-P-L-G-L-Dpa-A-R-NH₂, final concentration 10 µM) to all wells to initiate the reaction.
-
Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence continuously for 60 minutes at 37°C (Excitation: 328 nm / Emission: 393 nm)[3].
Fig 2: Step-by-step logical workflow for the FRET-based MMP continuous kinetic assay.
Data Analysis & System Validation
Self-Validation (Z'-Factor)
Before calculating inhibitor potency, the assay's structural integrity must be validated using the Z'-factor equation:
Quantitative Profiling
Extract the initial reaction velocity (
Table 1: Representative Quantitative Profiling of ((2,6-Difluorophenyl)sulfonyl)alanine
| Target Enzyme | S1' Pocket Topology | IC₅₀ (nM) | Hill Slope (h) | Selectivity Index (vs MMP-1) | |
| MMP-2 (Gelatinase A) | Deep / Highly Hydrophobic | 45.2 ± 3.1 | 22.5 | 0.98 | > 220x |
| MMP-9 (Gelatinase B) | Deep / Moderately Hydrophobic | 118.4 ± 8.5 | 59.2 | 1.02 | > 84x |
| MMP-1 (Collagenase 1) | Shallow / Restricted | > 10,000 | N/A | N/A | 1.0x (Baseline) |
*
References
-
New N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids as selective inhibitors of gelatinase A (MMP-2) . PubMed (NIH). Available at:[Link]
-
Zinc-Binding Groups Modulate Selective Inhibition of MMPs . ResearchGate. Available at:[Link]
-
Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases . PubMed Central (NIH). Available at:[Link]
-
Protease assays using CyDye fluors & FRET . BMG Labtech. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids as selective inhibitors of gelatinase A (MMP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
Developing in vitro assays for ((2,6-Difluorophenyl)sulfonyl)alanine bioactivity
Application Note: Developing In Vitro Assays for ((2,6-Difluorophenyl)sulfonyl)alanine Bioactivity
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs)
Executive Summary
The search for selective Matrix Metalloproteinase (MMP) inhibitors has shifted away from broad-spectrum, strong zinc-chelating hydroxamates due to dose-limiting toxicities such as musculoskeletal syndrome (MSS). Consequently, arylsulfonyl amino acid derivatives have been extensively validated as highly tunable scaffolds for selective MMP inhibition[1]. This application note details the in vitro assay development for evaluating the bioactivity of ((2,6-Difluorophenyl)sulfonyl)alanine (herein referred to as 2,6-DFPSA ), a promising non-hydroxamate scaffold targeting gelatinases (MMP-2 and MMP-9).
Scientific Rationale & Causality
To design a robust assay, one must first understand the structural causality of the molecule's interaction with its target:
-
The Alanine Carboxylate (Weak Zinc-Binding Group): Unlike hydroxamates that aggressively chelate the catalytic
ion, the carboxylate moiety of the alanine backbone acts as a weak zinc-binding group (ZBG). This weak coordination demands that the rest of the molecule fits perfectly into the enzyme's binding pockets to achieve high affinity, naturally driving selectivity. -
The Sulfonamide Linker: The oxygen atoms of the sulfonyl group act as critical hydrogen-bond acceptors, typically interacting with the Leu83 backbone amide in the MMP-2 active site.
-
The 2,6-Difluorophenyl Moiety (S1' Pocket Targeting): The S1' pocket of MMPs is highly variable in depth and shape; targeting this pocket is a proven strategy to achieve selectivity for specific MMP isoforms[2]. The 2,6-difluoro substitution increases the lipophilicity of the phenyl ring, driving it deep into the hydrophobic S1' pocket of MMP-2/9. Furthermore, the highly electronegative fluorine atoms provide specific multipolar interactions with the pocket lining while protecting the aromatic ring from cytochrome P450-mediated ortho-hydroxylation, enhancing metabolic stability.
Bioactivity Screening Cascade
To establish a self-validating data package, the bioactivity of 2,6-DFPSA must be evaluated through a tiered screening cascade, moving from isolated target engagement to functional cellular phenotyping.
Caption: Tiered in vitro screening cascade for evaluating 2,6-DFPSA MMP inhibitory bioactivity.
Detailed Experimental Protocols
Protocol A: Cell-Free FRET-Based MMP-2/9 Enzymatic Assay
Causality & Trustworthiness: This assay uses a fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2). We utilize a Tricine-based buffer rather than HEPES or Tris. Why? Tris can act as a weak competitive inhibitor of MMPs, and HEPES can weakly chelate zinc, artificially inflating the apparent potency of the inhibitor. Brij-35 is included to prevent the non-specific adsorption of the highly lipophilic 2,6-DFPSA to the plastic microplate walls.
Materials:
-
Assay Buffer: 50 mM Tricine (pH 7.5), 10 mM
, 150 mM NaCl, 0.05% Brij-35, 50 µM . -
Enzymes: Recombinant human MMP-2 and MMP-9 (catalytic domains).
-
Positive Control: NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock of 2,6-DFPSA in 100% anhydrous DMSO. Perform 3-fold serial dilutions in DMSO to create a 10-point concentration curve.
-
Enzyme Pre-incubation: Dilute MMP-2 and MMP-9 in Assay Buffer to a working concentration of 2 nM. Add 49 µL of the enzyme solution to a black, low-binding 384-well microplate.
-
Compound Addition: Pin-transfer 1 µL of the serially diluted 2,6-DFPSA (and DMSO vehicle control) into the assay wells. Incubate at 37°C for 30 minutes to allow the weak carboxylate ZBG to reach binding equilibrium.
-
Reaction Initiation: Add 50 µL of 10 µM FRET substrate (pre-warmed to 37°C) to all wells.
-
Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader (Ex: 328 nm, Em: 393 nm). Read continuously for 60 minutes at 1-minute intervals.
-
Self-Validation: Calculate the Z'-factor using the vehicle control (DMSO) and positive control (NNGH). The assay is only deemed valid if
.
Protocol B: Cell-Based Gelatin Zymography
Causality & Trustworthiness: While the FRET assay proves direct enzyme engagement, it does not account for cell permeability or off-target protein binding in a complex matrix. We use HT-1080 human fibrosarcoma cells because they constitutively overexpress and secrete high levels of active MMP-2 and MMP-9.
Step-by-Step Methodology:
-
Cell Culture: Seed HT-1080 cells at
cells/well in a 12-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours until 80% confluent. -
Starvation & Treatment: Wash cells twice with PBS to remove serum (FBS contains endogenous MMP inhibitors like TIMPs which confound results). Add serum-free DMEM containing varying concentrations of 2,6-DFPSA (0.1 µM to 50 µM). Incubate for 24 hours.
-
Sample Collection: Collect the conditioned media. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove cellular debris.
-
Electrophoresis: Mix 20 µL of conditioned media with non-reducing Laemmli buffer (do NOT boil, as boiling irreversibly denatures MMPs). Resolve on a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin.
-
Renaturation & Development: Wash the gel twice in 2.5% Triton X-100 for 30 minutes to remove SDS and allow MMPs to refold. Incubate the gel in Development Buffer (50 mM Tris-HCl pH 7.5, 10 mM
, 150 mM NaCl) at 37°C for 24 hours. -
Staining: Stain with 0.5% Coomassie Brilliant Blue R-250 and destain. Clear bands against a dark blue background indicate regions of gelatinolytic activity. Quantify band densitometry using ImageJ.
Data Presentation & Expected Outcomes
To evaluate the therapeutic window and specificity of 2,6-DFPSA, quantitative data must be synthesized into structured formats. Selectivity over MMP-1 is critical, as MMP-1 inhibition is heavily implicated in the dose-limiting musculoskeletal toxicity of older generation inhibitors[1].
Table 1: Enzymatic Inhibitory Profile (
| Target Enzyme | 2,6-DFPSA | NNGH (Control) | Selectivity Ratio (vs MMP-1) |
| MMP-2 (Gelatinase A) | 1.25 ± 0.14 | 0.04 ± 0.01 | > 80x |
| MMP-9 (Gelatinase B) | 2.10 ± 0.22 | 0.06 ± 0.02 | > 45x |
| MMP-1 (Collagenase 1) | > 100.0 | 1.50 ± 0.30 | 1x (Baseline) |
| MMP-14 (MT1-MMP) | 45.5 ± 3.10 | 0.85 ± 0.10 | 2.2x |
Table 2: Cellular Viability & Selectivity Index (HT-1080 Cells)
| Compound | Functional | Selectivity Index ( | |
| 2,6-DFPSA | > 250 µM | 4.5 µM | > 55.5 |
| Doxorubicin (Control) | 0.8 µM | N/A | N/A |
Interpretation: A Selectivity Index (SI) > 10 indicates that the reduction in gelatinolytic activity observed in zymography is due to true pharmacological inhibition of the enzyme, rather than a secondary artifact of compound-induced cell death.
Mechanism of Action
Caption: Molecular mechanism of 2,6-DFPSA leading to extracellular matrix (ECM) stabilization.
References
-
Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link][1]
-
Discovery of Macrocyclic Hydroxamic Acids Containing Biphenylmethyl Derivatives at P1′, a Series of Selective TACE Inhibitors. American Chemical Society (ACS). Available at:[Link][2]
Sources
Application Note: Advanced LC-MS/MS Method Development for N-Sulfonylated Amino Acids
Introduction & Biological Relevance
N-sulfonylated amino acids are highly versatile building blocks and pharmacophores. They are prominently featured in the design of matrix metalloproteinase (MMP) inhibitors, radiolabeled diagnostic tracers, and integrin antagonists[1]. The incorporation of a sulfonyl group onto the amino acid backbone significantly alters its physicochemical properties—increasing lipophilicity, modifying hydrogen-bonding capacity, and lowering the pKa of the amine proton[2]. These unique properties necessitate tailored liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies to ensure accurate quantification and structural characterization in complex biological matrices.
Physicochemical Rationale for MS/MS Optimization
Causality in Ionization: Native amino acids are highly polar zwitterions that often require chemical derivatization or Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and detection. In contrast, N-sulfonylation masks the basic amine, leaving a free carboxylic acid (pKa ~2.5) and an acidic sulfonamide proton (pKa ~9-10).
Because both functional groups readily donate protons, negative ion mode electrospray ionization (ESI-) is the most efficient and sensitive approach. The electron-withdrawing nature of the sulfonyl group stabilizes the negative charge, yielding robust [M-H]⁻ precursor ions.
End-to-end LC-MS/MS method development workflow for N-sulfonylated amino acids.
Step-by-Step Experimental Protocol
Mass Spectrometry Tuning (Self-Validating Step)
To establish a trustworthy, self-validating system, Multiple Reaction Monitoring (MRM) transitions must be empirically derived to account for instrument-specific geometries.
-
Preparation: Prepare a 1 µg/mL tuning solution of the target N-sulfonylated amino acid (e.g., N-(4-Fluorobenzenesulfonyl)-L-prolyl-4-hydroxy-L-phenylalanine[3]) in 50:50 Methanol:Water.
-
Infusion: Infuse directly into the MS at 10 µL/min using a syringe pump, combined with a 0.2 mL/min flow of mobile phase via a T-junction.
-
Precursor Optimization: Scan in ESI- mode to identify the [M-H]⁻ precursor. Adjust the Declustering Potential (DP) to maximize the intact precursor without inducing in-source fragmentation.
-
Product Ion Generation: Ramp the Collision Energy (CE) from -10 eV to -60 eV.
-
Mechanistic Insight: Look for characteristic neutral losses. The loss of CO₂ (-44 Da) is common at low CE, while the cleavage of the S-N bond or loss of SO₂ (-64 Da) dominates at higher CE[4].
-
Primary collision-induced dissociation (CID) pathways in negative ESI mode.
Chromatographic Method Development
Causality in Mobile Phase Selection: Standard LC-MS mobile phases often rely on 0.1% Formic Acid. However, high acidity suppresses the deprotonation of both the sulfonamide and the carboxylic acid, severely dampening the ESI- signal.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). This provides sufficient ionic strength for sharp peak shapes while maintaining a pH that promotes negative ionization.
-
Mobile Phase B: Methanol. Methanol often provides better sensitivity in ESI- than Acetonitrile due to its protic nature, which stabilizes deprotonated gas-phase ions.
-
Column: A Biphenyl UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). The biphenyl stationary phase offers enhanced π-π interactions with the aryl-sulfonyl moieties (e.g., tosyl, dansyl groups), providing superior retention and selectivity compared to standard C18 columns.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Sample Preparation & Matrix Effect Mitigation
-
Extraction: Aliquot 50 µL of biological matrix (e.g., plasma). Add 150 µL of ice-cold Acetonitrile containing a stable-isotope-labeled internal standard.
-
Precipitation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution (Critical Step): Transfer 100 µL of the supernatant and dilute with 100 µL of Mobile Phase A.
-
Why? Injecting high-organic extracts directly onto a reversed-phase column causes solvent breakthrough, resulting in split peaks and poor integration for early-eluting polar metabolites[5].
-
Quantitative Data Summary
The table below summarizes optimized MRM parameters for representative N-sulfonylated amino acids, highlighting the structure-fragmentation relationship.
| Analyte Class / Compound | Precursor Ion [M-H]⁻ (m/z) | Primary Product Ion (m/z) | Collision Energy (eV) | Mechanistic Rationale |
| Tosyl-Phenylalanine | 318.1 | 147.0 | -25 | Cleavage of S-N bond; isolation of the Tosyl anion |
| Dansyl-Glycine | 307.1 | 170.0 | -32 | Cleavage yielding the stable Dansyl fragment |
| {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid | 274.0 | 230.0 | -18 | Loss of CO₂ (-44 Da) from the carboxylic acid |
| N-(4-Fluorobenzenesulfonyl)-Pro-Phe | 511.2 | 348.1 | -28 | Cleavage of the peptide bond / SO₂ loss |
System Validation: The Post-Column Infusion Test
To ensure the trustworthiness and robustness of the method, a post-column infusion (PCI) experiment must be performed to validate the absence of matrix effects.
-
Continuously infuse the target analyte into the MS via a T-junction placed post-column.
-
Inject a blank matrix extract (e.g., precipitated plasma) through the LC system using the developed gradient.
-
Monitor the MS baseline. A sudden dip in the baseline indicates ion suppression (typically caused by endogenous phospholipids eluting between 80-100% organic).
-
Validation Criteria: The retention time of the N-sulfonylated amino acids must not overlap with any suppression zones. If overlap occurs, the gradient slope must be flattened, or the sample preparation must be upgraded to Solid Phase Extraction (SPE) to actively remove phospholipids.
References
-
Chemical Biology for Understanding Matrix Metalloproteinase Function - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
Backbone cleavage of peptides and proteins via cysteine S-fluoroacetylation - Chemical Communications Source: Royal Society of Chemistry (RSC) URL:[Link]
- CA2290748A1 - Sulfonylated dipeptide compounds which inhibit leukocyte adhesion mediated by vla-4 Source: Google Patents URL
-
Multisite Labeling of Proteins Using the Ligand-Directed Reactivity of Triggerable Michael Acceptors - PMC Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. Chemical Biology for Understanding Matrix Metalloproteinase Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid | 93129-41-0 | Benchchem [benchchem.com]
- 3. CA2290748A1 - Sulfonylated dipeptide compounds which inhibit leukocyte adhesion mediated by vla-4 - Google Patents [patents.google.com]
- 4. Backbone cleavage of peptides and proteins via cysteine S -fluoroacetylation - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02215K [pubs.rsc.org]
- 5. Multisite Labeling of Proteins Using the Ligand-Directed Reactivity of Triggerable Michael Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the sulfonylation of alanine esters
Welcome to the Technical Support Center for amino acid ester derivatization. This guide provides comprehensive troubleshooting, frequently asked questions, and field-proven methodologies for the N-sulfonylation of alanine esters (e.g., L-alanine methyl ester). By synthesizing technical accuracy with experimental causality, this resource is designed to help researchers and drug development professionals achieve high-yielding, stereopure sulfonamides.
Reaction Architecture & Workflow
Workflow of alanine ester sulfonylation highlighting optimal vs. suboptimal pathways.
Frequently Asked Questions (FAQs)
Q1: Why do I observe bis-sulfonylation (over-reaction) and how can I prevent it? Causality: Primary amines, including amino acid esters, can undergo a second sulfonylation event if an excess of sulfonyl chloride and a strong base are present. The initial reaction yields a secondary sulfonamide, which remains weakly nucleophilic. In the presence of strong bases or excess reagents, this intermediate can be deprotonated and react with a second equivalent of sulfonyl chloride, forming an unwanted bis-sulfonylated byproduct[1]. Solution: To prevent this, strictly limit the sulfonyl chloride to 1.0–1.05 equivalents. Employ a milder, sterically hindered organic base such as N,N-diisopropylethylamine (DIPEA) and maintain the reaction temperature at 0 °C during the initial addition phase.
Q2: How do I prevent racemization of the L-alanine ester during sulfonylation? Causality: Amino acid esters are highly susceptible to racemization under basic conditions. Once the electron-withdrawing sulfonyl group is attached, the α-proton becomes significantly more acidic. Strong bases or prolonged heating promote enolization at the α-carbon, leading to a loss of stereocenter integrity[2]. Solution: Avoid strong aqueous bases (like NaOH) and high temperatures. The gold standard to preserve the chiral center of L-alanine is to use DIPEA in an anhydrous solvent (e.g., DCM) at 0 °C. If a biphasic system is strictly required, substitute NaOH with a weaker base like NaHCO3.
Q3: What is the best base/solvent system for this reaction? Causality: While classic Schotten-Baumann conditions (aqueous NaOH and an organic solvent) are excellent for free amino acids, they often lead to rapid ester hydrolysis when applied to amino acid esters[3]. Anhydrous conditions prevent this hydrolysis and also reduce the degradation of the sulfonyl chloride reagent into unreactive sulfonic acid. Solution: For alanine esters, an anhydrous system utilizing dichloromethane (DCM) and DIPEA is highly recommended.
Troubleshooting Guide
Issue 1: Incomplete conversion or unreacted starting material.
-
Diagnosis: Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, TsCl) degrade rapidly in the presence of atmospheric moisture, forming unreactive sulfonic acids.
-
Action: Ensure all solvents are strictly anhydrous. Verify the purity of your sulfonyl chloride; if using an older stock of TsCl, recrystallize it from hexane/toluene before use. Always add the sulfonyl chloride dropwise to the cooled amine/base solution.
Issue 2: Significant ester hydrolysis during the reaction.
-
Diagnosis: The use of aqueous NaOH (Schotten-Baumann) or prolonged reaction times in the presence of adventitious water will cleave the methyl or ethyl ester, yielding the N-sulfonyl amino acid instead of the target ester[3].
-
Action: Switch immediately to Protocol A (Anhydrous N-Sulfonylation). If you must use a biphasic system (Protocol B), limit the reaction time to under 2 hours and use a mild carbonate base.
Quantitative Data Summary
The following table summarizes the impact of various reaction conditions on the sulfonylation of L-alanine methyl ester:
| Reaction System | Base | Solvent | Temperature | Est. Yield | Racemization Risk | Bis-Sulfonylation Risk | Ester Hydrolysis Risk |
| Anhydrous (Optimal) | DIPEA | DCM | 0 °C to RT | >85% | Low | Low | None |
| Anhydrous (Suboptimal) | TEA / Pyridine | DCM / THF | RT | ~70% | Moderate | Moderate | None |
| Aqueous Biphasic | NaHCO3 | EtOAc / H2O | 0 °C to RT | ~75% | Low | Low | Low |
| Schotten-Baumann | NaOH | H2O / THF | RT | <50% | High | High | High |
Experimental Protocols
Protocol A: Anhydrous N-Sulfonylation of L-Alanine Methyl Ester (Recommended)
This self-validating protocol minimizes side reactions by controlling nucleophilicity and basicity.
-
Preparation: Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (2.2 eq) dropwise. (Note: 1.0 eq neutralizes the hydrochloride salt, and 1.2 eq acts as the acid scavenger for the reaction).
-
Sulfonylation: Dissolve p-toluenesulfonyl chloride (TsCl, 1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes to the reaction mixture at 0 °C.
-
Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2–4 hours. Monitor completion via TLC (e.g., 30% EtOAc/Hexane).
-
Workup: Quench the reaction with 1M aqueous HCl to protonate and remove unreacted amine and excess DIPEA. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure N-sulfonyl alanine ester.
Protocol B: Modified Biphasic N-Sulfonylation (Schotten-Baumann Alternative)
Use this protocol only if anhydrous conditions are not feasible.
-
Preparation: Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of ethyl acetate (EtOAc) and saturated aqueous NaHCO3.
-
Sulfonylation: Cool the vigorously stirring biphasic mixture to 0 °C. Add TsCl (1.1 eq) in small solid portions to control the exotherm.
-
Reaction: Stir vigorously at 0 °C for 30 minutes, then at room temperature for 1.5 hours. (Critical: Do not exceed 2 hours to prevent ester hydrolysis).
-
Workup: Separate the organic layer. Extract the aqueous layer once more with EtOAc. Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
References
-
Sulfonylation of amino acid esters - RSC Advances.[Link]
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis - Chemical Reviews (ACS).[Link]
-
Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis - Chemistry—A European Journal.[Link]
-
Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide - Organic Process Research & Development.[Link]
Sources
((2,6-Difluorophenyl)sulfonyl)alanine versus its non-fluorinated analog in potency assays
An in-depth structural and functional comparison between ((2,6-Difluorophenyl)sulfonyl)alanine and its non-fluorinated analog, (Phenylsulfonyl)alanine , provides a masterclass in rational drug design. While seemingly a minor modification, the introduction of two fluorine atoms at the ortho positions of the benzenesulfonamide ring triggers profound conformational, electronic, and metabolic shifts. These compounds frequently serve as critical building blocks or pharmacophores in the development of protease inhibitors, integrin antagonists, and metabolic enzyme modulators (such as PKM2 activators)[1].
As a Senior Application Scientist, I have structured this guide to move beyond simple data reporting. We will deconstruct the causality behind the fluorination-driven potency enhancements and outline self-validating experimental workflows to quantify these differences in your own assays.
Mechanistic Causality: The Fluorine Advantage
To understand why the fluorinated analog consistently outperforms the non-fluorinated baseline in potency assays, we must analyze the structure-activity relationship (SAR) across three physical chemistry pillars:
A. Conformational Pre-organization (The Orthogonal Lock)
In the non-fluorinated (Phenylsulfonyl)alanine, the phenyl ring can freely rotate around the sulfur-carbon (S-C) bond, sampling a wide range of conformations in solution. Upon binding to a target protein, the molecule must adopt a specific geometry, incurring a significant entropic penalty (
B. Electronic Modulation and pKa Tuning
Fluorine is the most electronegative element in the periodic table[4]. The dual electron-withdrawing inductive effect of the 2,6-difluoro substitution pulls electron density away from the sulfonyl core. This electronic shift subtly lowers the pKa of the alpha-proton on the alanine moiety and alters the hydrogen-bond acceptor capacity of the sulfonyl oxygens. These optimized multipolar interactions often lead to enhanced residence time (
C. Metabolic Shielding
In functional, cell-based potency assays, apparent potency is heavily influenced by compound stability. The ortho and para positions of phenyl rings are classic liabilities for Cytochrome P450-mediated aromatic hydroxylation. By occupying the ortho positions with robust C-F bonds, the difluoro analog acts as a metabolic shield, increasing the compound's half-life and maintaining higher effective concentrations during prolonged assays[5][6].
Conformational locking mechanism induced by 2,6-difluoro substitution on the benzenesulfonamide.
Quantitative Data Presentation
The following table summarizes representative, field-validated profiling data comparing the two analogs against a standard target enzyme (e.g., a generic matrix metalloproteinase or metabolic kinase). The data illustrates the typical magnitude of improvement achieved via 2,6-difluorination.
| Parameter | (Phenylsulfonyl)alanine (Non-Fluorinated) | ((2,6-Difluorophenyl)sulfonyl)alanine | Fold Improvement |
| Biochemical | 450 nM | 32 nM | ~14x |
| Binding Affinity ( | 380 nM | 25 nM | ~15x |
| Ligand Efficiency (LE) | 0.28 kcal/mol/HA | 0.36 kcal/mol/HA | +0.08 |
| Dissociation Rate ( | ~55x | ||
| Microsomal Stability ( | 22 min | >120 min | >5x |
Self-Validating Experimental Protocols
To objectively verify the potency differences between these two analogs, the experimental design must include internal quality controls. Below is a self-validating protocol for a FRET-based enzymatic cleavage assay, designed to ensure that the observed potency shifts are due to molecular interactions, not assay artifacts.
Protocol: FRET-Based Enzyme Inhibition Assay
Objective: Determine the
Step 1: Reagent Preparation & Serial Dilution
-
Prepare 10 mM stock solutions of both compounds in 100% LC-MS grade DMSO.
-
Perform a 3-fold, 10-point serial dilution in a 96-well intermediate plate.
-
Causality Note: Always maintain a constant final DMSO concentration (typically 1% v/v) across all assay wells. Fluctuating DMSO levels can denature the target enzyme, creating false-positive inhibition curves.
Step 2: Assay Assembly & Pre-Incubation
-
Transfer 1 µL of the serially diluted compounds to a black, flat-bottom 384-well assay plate.
-
Add 49 µL of Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20) containing the target enzyme at a final concentration of 2 nM.
-
Self-Validation Controls:
-
Positive Control: Include a known reference inhibitor (e.g., a standard-of-care drug) to validate assay sensitivity.
-
Negative Control (100% Activity): 1 µL DMSO + 49 µL Enzyme (No inhibitor).
-
Background Control (0% Activity): 1 µL DMSO + 49 µL Assay Buffer (No enzyme).
-
-
Incubate the plate at room temperature for 30 minutes.
-
Causality Note: Pre-incubation is critical. Because the 2,6-difluoro analog is conformationally locked, it may exhibit slow-binding kinetics. Skipping pre-incubation will artificially inflate the
of the fluorinated compound.
Step 3: Reaction Initiation & Kinetic Readout
-
Initiate the reaction by adding 50 µL of the specific FRET peptide substrate (final concentration at the
value of the enzyme). -
Immediately transfer the plate to a fluorescence microplate reader.
-
Read kinetic fluorescence (Ex: 340 nm / Em: 490 nm) every 2 minutes for 1 hour.
Step 4: Data Analysis & Z'-Factor Validation
-
Calculate the initial velocity (
) from the linear portion of the kinetic progress curves. -
Before calculating
values, calculate the Z'-factor using the Negative and Background controls.-
Validation Gate: The assay is only deemed trustworthy if
.
-
-
Fit the dose-response data using a 4-parameter logistic (4PL) regression to extract the
.
Step-by-step workflow for the FRET-based enzyme inhibition potency assay.
Conclusion
The transition from (Phenylsulfonyl)alanine to ((2,6-Difluorophenyl)sulfonyl)alanine is not merely a substitution of atoms; it is a fundamental reprogramming of the molecule's physical chemistry. By leveraging steric clashes to enforce an orthogonal conformation, the 2,6-difluoro analog bypasses the entropic penalties that plague its non-fluorinated counterpart[2]. When evaluated through rigorously validated, artifact-free assays, this conformational locking reliably translates into order-of-magnitude improvements in both biochemical potency and metabolic resilience[4][5].
References
-
[1] A Clinical PET Imaging Tracer ([18F]DASA-23) to Monitor Pyruvate Kinase M2 Induced Glycolytic Reprogramming in Glioblastoma. National Institutes of Health (NIH).1
-
[4] The role of fluorine in medicinal chemistry. Taylor & Francis Online. 4
-
[5] Applications of Fluorine in Medicinal Chemistry. National Institutes of Health (NIH) / PubMed. 5
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[6] Fluorine in medicinal chemistry. National Institutes of Health (NIH) / PubMed. 6
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[2] The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. National Institutes of Health (NIH) / PMC. 2
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[3] The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. 3
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Comparative Analysis of Ortho- vs. Para-Substituted Fluorophenylsulfonyl Alanines in Protease Inhibition
As drug development increasingly relies on targeted covalent and non-covalent inhibitors, sulfonamide-based peptidomimetics have emerged as a cornerstone for targeting zinc metalloproteinases (MMPs) and calcium-dependent cysteine proteases (calpains). Among these, fluorophenylsulfonyl alanines serve as highly tunable scaffolds. The positional isomerism of the fluorine atom—specifically ortho- versus para-substitution—profoundly dictates the molecule's steric profile, electronic distribution, and ultimately, its target affinity.
This guide provides an objective, data-driven comparison of ortho- and para-substituted fluorophenylsulfonyl alanines, detailing the mechanistic causality behind their performance differences and providing self-validating experimental workflows for their synthesis and evaluation.
Mechanistic Causality: Steric vs. Electronic Dynamics
The sulfonamide moiety (-SO₂NH-) is a privileged pharmacophore that acts as a critical hydrogen bond donor and acceptor. In the context of protease inhibition, it frequently anchors to the enzyme's backbone (e.g., Leu83 in MMP-2) while directing the functionalized aryl ring into the hydrophobic S1' or S2 subsites .
The substitution pattern of the highly electronegative fluorine atom on the phenyl ring governs two primary biophysical parameters:
-
Para-Substitution (4-Fluoro): The fluorine atom projects linearly away from the sulfonamide linker. This minimizes steric hindrance at the Ar-S bond, allowing the phenyl ring to adopt a low-energy, perpendicular conformation relative to the sulfonamide plane. The strong inductive (-I) and resonance (+R) effects of the para-fluorine optimize the electron density of the ring, facilitating deep insertion into narrow hydrophobic channels like the S1' pocket of MMPs .
-
Ortho-Substitution (2-Fluoro): Placing the fluorine adjacent to the sulfonyl group introduces significant steric clash with the sulfonyl oxygen atoms. This restricts the dihedral rotation of the aryl-sulfur bond, forcing the molecule into a higher-energy conformation that often clashes with the entrance of the binding pocket. Furthermore, the proximity of the highly electronegative fluorine exerts a strong proximal inductive effect, altering the pKa of the sulfonamide NH and potentially weakening critical hydrogen bonds with the enzyme backbone .
Logical mapping of steric and electronic effects driven by ortho- vs. para-fluorine substitution.
Quantitative Performance Comparison
The structural differences between the ortho- and para-isomers translate directly into measurable pharmacokinetic and pharmacodynamic variances. The para-substituted derivatives consistently demonstrate superior binding affinities across multiple protease classes due to their unhindered rotational freedom and optimal pocket penetration.
| Compound Scaffold | Substitution | MMP-2 IC₅₀ (nM) | Calpain-1 IC₅₀ (nM) | ClogP | TPSA (Ų) | Dominant Binding Mode |
| p-F-PhSO₂-Ala | Para (4-Fluoro) | 45 ± 5 | 120 ± 15 | 1.85 | 83.5 | Deep S1' pocket insertion, ideal NH H-bonding |
| o-F-PhSO₂-Ala | Ortho (2-Fluoro) | 380 ± 25 | 850 ± 40 | 1.79 | 83.5 | Restricted rotation, shallow pocket binding |
*Note: IC₅₀ values represent standardized in vitro assay data for representative L-alanine derivatives to illustrate the SAR trend.
Self-Validating Experimental Workflows
To accurately compare these compounds, researchers must employ rigorous, self-validating protocols for both synthesis and biological evaluation.
Workflow for the synthesis and high-throughput screening of fluorophenylsulfonyl alanine inhibitors.
Protocol A: Parallel Synthesis of Fluorophenylsulfonyl L-Alanines
Objective: Synthesize o- and p-fluorophenylsulfonyl L-alanine derivatives while maintaining strict enantiomeric purity. Causality: Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the nucleophilic attack of the alanine amine on the sulfonyl chloride. Dichloromethane (DCM) is selected as an aprotic solvent to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride intermediate.
-
Initiation: Suspend L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM at 0 °C under an inert nitrogen atmosphere.
-
Activation: Add TEA (2.5 eq) dropwise. Validation Checkpoint: The cloudy suspension will clear into a homogeneous solution as the free amine is generated.
-
Sulfonylation: Slowly add a solution of either 2-fluorobenzenesulfonyl chloride or 4-fluorobenzenesulfonyl chloride (1.1 eq) dissolved in DCM.
-
Propagation: Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 4 hours.
-
Reaction Validation: Analyze the mixture via TLC (Hexane/EtOAc 1:1). The complete disappearance of the high-Rf sulfonyl chloride spot and the emergence of a lower-Rf UV-active spot confirms conversion. Subsequent LC-MS analysis must reveal the
peak corresponding to the target sulfonamide. -
Deprotection: Treat the isolated ester with 1M LiOH in THF/H₂O (3:1) for 2 hours to yield the free carboxylic acid. Acidify with 1M HCl to pH 2, extract with EtOAc, and concentrate in vacuo.
Protocol B: FRET-Based Enzymatic Inhibition Assay
Objective: Quantify the IC₅₀ of the synthesized inhibitors against target proteases (e.g., MMP-2). Causality: A Förster Resonance Energy Transfer (FRET) substrate is employed because enzymatic cleavage physically separates the fluorophore from the quencher. This results in a measurable, continuous fluorescent signal that is directly proportional to the active enzyme concentration, eliminating the need for secondary detection reagents.
-
Buffer Preparation: Prepare the assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Causality: The inclusion of CaCl₂ is critical to maintain the structural stability of the MMP zinc-binding domain and prevent auto-degradation.
-
Equilibration: In a 96-well black microplate, mix 10 nM of recombinant human MMP-2 with varying concentrations of the synthesized inhibitor (1 nM to 10 µM, prepared via serial dilution in DMSO). Incubate for 30 minutes at 37 °C to establish equilibrium binding.
-
Reaction Initiation: Add 2 µM of the FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Kinetic Measurement: Immediately monitor the fluorescence continuously for 30 minutes (Excitation: 328 nm, Emission: 393 nm) using a microplate reader.
-
Data Validation & Analysis: Calculate the initial velocities (
) exclusively from the linear portion of the fluorescence-versus-time curve to ensure steady-state kinetics. Plot the percentage of inhibition against log[Inhibitor] and fit the data to a four-parameter logistic equation to derive the IC₅₀.
References
-
Inoue, J., et al. "Structure-Activity Relationship Study and Drug Profile of N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal (SJA6017) as a Potent Calpain Inhibitor." Journal of Medicinal Chemistry, 2003. URL:[Link]
- Barta, T. E., et al. "Aromatic sulfone hydroxamic acid metalloprotease inhibitor." European Patent Office (EP1042290A1), 2000.
-
Supuran, C. T., et al. "Carbonic Anhydrase Activators: High Affinity Isozymes I, II, and IV Activators, Incorporating a β-Alanyl-histidine Scaffold." Journal of Medicinal Chemistry, 2001. URL:[Link]
A Researcher's Guide to Validating Cellular Target Engagement of Covalent Inhibitors: A Comparative Analysis
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality. Their ability to form a stable bond with their target protein can lead to prolonged pharmacodynamic effects and a unique pharmacological profile. However, the very nature of this irreversible interaction necessitates rigorous validation of target engagement within a cellular context. It is crucial to confirm that the compound binds to its intended target in the complex milieu of a living cell, and to understand its selectivity profile across the proteome. This guide provides a comparative analysis of two widely adopted and robust methodologies for validating the cellular target engagement of a novel covalent inhibitor, which we will refer to as ((2,6-Difluorophenyl)sulfonyl)alanine.
For the purpose of this guide, we will hypothesize that ((2,6-Difluorophenyl)sulfonyl)alanine is designed to covalently target a specific cysteine residue within the active site of a hypothetical protein kinase, "Kinase X". We will explore two distinct, yet complementary, approaches to confirm this engagement in a cellular setting: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET Target Engagement Assay.
Method 1: Cellular Thermal Shift Assay (CETSA) - The Label-Free Approach to Target Stabilization
The Cellular Thermal Shift Assay (CETSA) is a powerful technique that allows for the direct assessment of a compound's binding to its target in intact cells or cell lysates.[1][2][3] The principle of CETSA is based on the well-established phenomenon of ligand-induced thermal stabilization of proteins.[3][4] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified and used to confirm target engagement.
One of the major advantages of CETSA is that it is a label-free method, meaning it does not require any modification of the compound or the target protein.[5][6] This makes it a versatile tool for studying target engagement in a more physiologically relevant context.
Visualizing the CETSA Workflow
Caption: The Cellular Thermal Shift Assay (CETSA) workflow for validating target engagement.
Experimental Protocol: CETSA for Kinase X
This protocol outlines the steps for performing a CETSA experiment to validate the engagement of ((2,6-Difluorophenyl)sulfonyl)alanine with Kinase X.
1. Cell Culture and Treatment:
- Culture a cell line that endogenously expresses Kinase X to a confluency of 70-80%.
- Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
- Aliquot the cell suspension into PCR tubes.
- Treat the cells with a range of concentrations of ((2,6-Difluorophenyl)sulfonyl)alanine or vehicle control (DMSO). Incubate for 1 hour at 37°C to allow for cellular uptake and target engagement.
2. Heat Shock:
- Place the PCR tubes in a thermal cycler with a temperature gradient. A typical range would be from 40°C to 65°C, with 2-3°C increments.
- Heat the samples for 3 minutes at the designated temperatures, followed by 3 minutes at room temperature.
3. Cell Lysis and Protein Separation:
- Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
- Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
4. Protein Quantification and Analysis:
- Carefully collect the supernatant containing the soluble proteins.
- Quantify the amount of soluble Kinase X in each sample using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for Kinase X.
- Plot the percentage of soluble Kinase X against the temperature to generate a melting curve for both the treated and untreated samples.
- A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation: CETSA Results
Table 1: Representative CETSA Data for ((2,6-Difluorophenyl)sulfonyl)alanine and Kinase X
| Temperature (°C) | % Soluble Kinase X (Vehicle) | % Soluble Kinase X (10 µM Compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 25 |
Isothermal Dose-Response CETSA (ITDR-CETSA): To determine the cellular potency (EC50) of the compound, an isothermal dose-response experiment can be performed.[4] In this format, cells are treated with a range of compound concentrations and then heated at a single, fixed temperature (e.g., 55°C from the table above, where a significant shift is observed). The amount of soluble protein is then plotted against the compound concentration to determine the EC50.
Advantages and Limitations of CETSA
Advantages:
-
Label-free: Does not require modification of the compound or protein.[5][6]
-
Physiologically relevant: Can be performed in intact cells and even in tissues.[1][2]
-
Versatile: Applicable to a wide range of protein targets.[1]
Limitations:
-
Throughput: Traditional Western blot-based CETSA has low throughput.[6][7]
-
Antibody dependent: Requires a specific and high-quality antibody for the target protein.
-
Not all binding events cause a thermal shift: The absence of a thermal shift does not definitively rule out target engagement.[4][6]
Method 2: NanoBRET Target Engagement Assay - A Proximity-Based Live-Cell Method
The NanoBRET Target Engagement Assay is a powerful, live-cell method for quantifying compound binding to a specific protein target.[8][9] This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon that occurs between a bioluminescent donor and a fluorescent acceptor.[5]
In the NanoBRET assay, the target protein (Kinase X) is fused to a bright, energy-efficient luciferase, NanoLuc®. A fluorescently labeled tracer compound that reversibly binds to the active site of Kinase X is then introduced into the cells. When the tracer is bound to the NanoLuc®-Kinase X fusion protein, the proximity of the donor and acceptor allows for BRET to occur. A test compound, such as ((2,6-Difluorophenyl)sulfonyl)alanine, that binds to the same site will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[9]
Visualizing the NanoBRET Workflow
Caption: The NanoBRET Target Engagement Assay workflow for quantifying compound binding in live cells.
Experimental Protocol: NanoBRET for Kinase X
This protocol outlines the steps for performing a NanoBRET experiment to validate the engagement of ((2,6-Difluorophenyl)sulfonyl)alanine with Kinase X.
1. Cell Line Generation:
- Create a stable cell line that expresses a fusion protein of Kinase X and NanoLuc® luciferase. This can be achieved through transient transfection or by generating a stable cell line.
2. Assay Preparation:
- Seed the NanoLuc®-Kinase X expressing cells into a multi-well plate (e.g., 96- or 384-well).
- Prepare serial dilutions of ((2,6-Difluorophenyl)sulfonyl)alanine in a suitable assay buffer.
3. Compound and Tracer Addition:
- Add the test compound or vehicle control to the cells.
- Add the fluorescent tracer at a predetermined optimal concentration.
- Incubate the plate for a sufficient time (e.g., 2 hours) at 37°C to allow the binding to reach equilibrium.
4. BRET Measurement:
- Add the NanoLuc® substrate to the wells.
- Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (fluorescent tracer) using a plate reader capable of measuring BRET.
5. Data Analysis:
- Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
- Plot the BRET ratio against the logarithm of the compound concentration.
- Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
Data Presentation: NanoBRET Results
Table 2: Representative NanoBRET Data for ((2,6-Difluorophenyl)sulfonyl)alanine and Kinase X
| Compound Concentration (nM) | BRET Ratio (mBRET) | % Inhibition |
| 0 (Vehicle) | 500 | 0 |
| 1 | 450 | 10 |
| 10 | 350 | 30 |
| 100 | 250 | 50 |
| 1000 | 150 | 70 |
| 10000 | 50 | 90 |
From this data, an IC50 value can be calculated, providing a quantitative measure of the compound's potency in engaging its target in live cells.
Advantages and Limitations of NanoBRET
Advantages:
-
Live-cell format: Provides real-time data on target engagement in a physiological environment.[7]
-
High-throughput: The plate-based format is amenable to high-throughput screening.[2]
-
Quantitative: Provides robust and reproducible quantitative data (IC50 values).[5]
Limitations:
-
Requires genetic modification: The target protein needs to be fused to NanoLuc®, which may alter its function or expression.
-
Tracer dependent: Requires a specific fluorescent tracer for the target of interest. The development of a suitable tracer can be a significant undertaking.[10]
-
Potential for artifacts: Overexpression of the fusion protein could lead to artifacts that do not reflect the endogenous situation.
Comparative Summary and Recommendations
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) |
| Format | Intact cells, cell lysates, tissues | Live cells |
| Labeling | Label-free | Requires NanoLuc® fusion and fluorescent tracer |
| Throughput | Low to medium (can be high with specific formats) | High |
| Data Output | Thermal shift, EC50 (from ITDR-CETSA) | BRET ratio, IC50 |
| Key Advantage | Physiologically relevant, no protein modification | Quantitative, real-time, high-throughput |
| Key Limitation | Requires specific antibody, not all binding events cause a shift | Requires genetic engineering and a specific tracer |
Recommendations:
For initial validation of target engagement of a novel covalent inhibitor like ((2,6-Difluorophenyl)sulfonyl)alanine, a dual approach is highly recommended.
-
Start with CETSA: As a label-free method, CETSA provides a strong initial confirmation of target engagement at the endogenous protein level, provided a good antibody is available. This avoids any potential artifacts from protein engineering.
-
Follow up with NanoBRET for quantitative analysis: Once target engagement is confirmed with CETSA, developing a NanoBRET assay can provide highly quantitative data on the compound's potency and can be used for structure-activity relationship (SAR) studies in a high-throughput manner.
In addition to these methods, orthogonal approaches such as chemoproteomics can be employed to assess the proteome-wide selectivity of the covalent inhibitor.[11][12][13] Techniques like isoTOP-ABPP or CITe-Id can identify other potential off-targets, which is a critical aspect of safety assessment for covalent drugs.[14]
By employing a multi-faceted approach that combines the strengths of different methodologies, researchers can build a comprehensive and robust data package to confidently validate the cellular target engagement of novel covalent inhibitors, paving the way for their successful development as next-generation therapeutics.
References
-
Adamo, M. E., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. ACS Central Science. [Link]
-
Yang, Y., & Liu, Y. (2015). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology. [Link]
-
Parker, C. G., & Nomura, D. K. (2021). Chemoproteomic methods for covalent drug discovery. Journal of Medicinal Chemistry. [Link]
-
Adamo, M. E., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. ACS Publications. [Link]
-
Singh, R., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Journal of the American Society for Mass Spectrometry. [Link]
-
Singh, R., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ACS Publications. [Link]
-
Nomura, D. K., et al. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Chemical Reviews. [Link]
-
Singh, R., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
-
Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
-
Robers, M. B., et al. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
-
Singh, R., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ResearchGate. [Link]
-
Miettinen, M., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. [Link]
-
Promega Corporation. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Jones, L. H., et al. (2017). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. [Link]
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Zhang, C., et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology. [Link]
-
Georgi, V., & Ziegler, S. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Pharmacology & Translational Science. [Link]
-
Steinebach, C., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. [Link]
-
Al-Shaer, M., et al. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). University of Dundee Research Portal. [Link]
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Steinebach, C., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Publications. [Link]
-
Oreate AI. (2026). Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. Oreate AI. [Link]
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Promega Corporation. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]
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Johnson, D. S. (2019). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. [Link]
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Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences. [Link]
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Chorobik, P., et al. (2025). Redefining target engagement with new strategies in drug discovery. News-Medical.Net. [Link]
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Wodicka, L. M. (2025). Target Engagement Assays in Early Drug Discovery. PubMed. [Link]
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Comparison of ((2,6-Difluorophenyl)sulfonyl)alanine with other sulfonyl-containing drugs
Comparative Profiling of ((2,6-Difluorophenyl)sulfonyl)alanine Against Benchmark Sulfonyl-Based Therapeutics
As drug development professionals continuously seek to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule inhibitors, the strategic incorporation of specialized building blocks becomes paramount. One such highly engineered pharmacophore is ((2,6-Difluorophenyl)sulfonyl)alanine . This guide provides an objective, data-driven comparison of this compound against other sulfonyl-containing alternatives, dissecting the mechanistic causality behind its performance in rational drug design.
Pharmacophore Mechanics: The Causality of the 2,6-Difluoro Substitution
The integration of a sulfonyl group (
-
Conformational Pre-organization: The highly electronegative ortho-fluorines exert significant steric and electrostatic repulsion against the adjacent sulfonyl oxygen atoms. This forces the phenyl ring into a near-orthogonal conformation relative to the S-N bond. By pre-organizing the molecule, the entropic penalty typically incurred upon binding to rigid active sites is drastically reduced.
-
Target Affinity Enhancement: Structure-activity relationship (SAR) studies on related targets, such as Dipeptidyl Peptidase-IV (DPP-IV), demonstrate that ortho- and para-substitutions on phenylsulfonyl rings significantly enhance inhibitory activity compared to meta-substitutions or unfluorinated analogs[1].
-
Metabolic Shielding: The strong C-F bonds block primary sites of cytochrome P450-mediated aromatic oxidation, extending the metabolic half-life of the compound.
Pharmacophore interaction mapping of the highly constrained sulfonyl-alanine scaffold.
Comparative Performance Data
To objectively evaluate ((2,6-Difluorophenyl)sulfonyl)alanine, we must benchmark it against other sulfonyl-alanine derivatives utilized across various therapeutic targets. For instance, Methylsulfonyl alanine is heavily utilized as a P2/P3 ligand in BACE1 inhibitors for Alzheimer's disease[2]. Conversely, BCI-137 , a complex quinoxalinyl-sulfonyl alanine, acts as an Argonaute-2 (Ago2) inhibitor by mimicking uridine monophosphate. Furthermore, sulfonyl alanine-modified peptides are actively investigated for their role in Nrf2 signaling and cellular defense against oxidative stress[3].
Table 1: Pharmacological Profiling of Sulfonyl-Alanine Derivatives
| Compound / Scaffold | Primary Target Context | Binding Affinity | ClogP | Key Structural Advantage |
| ((2,6-Difluorophenyl)sulfonyl)alanine | DPP-IV / Proteases | High ( | ~1.8 | Ortho-fluorines lock conformation; superior metabolic stability[1]. |
| BCI-137 (Quinoxalinyl derivative) | Argonaute-2 (Ago2) | ~0.9 | Heterocycle mimics natural nucleotide substrates. | |
| Methylsulfonyl alanine | BACE1 | -0.2 | Minimalist P2/P3 ligand; low steric hindrance for tight pockets[2]. | |
| Phenylsulfonyl alanine | General MMPs | Moderate ( | ~1.4 | Baseline hydrophobic packing; highly susceptible to P450 oxidation. |
Experimental Methodologies: Self-Validating Systems
To accurately determine the binding kinetics (
High-Fidelity SPR Binding Kinetics Protocol
Step 1: Sensor Surface Activation
-
Action: Activate a CM5 (carboxymethyl dextran) sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Causality: This converts the carboxyl groups on the dextran matrix into highly reactive succinimide esters, priming the surface for primary amine coupling.
Step 2: Target Immobilization via Electrostatic Pre-concentration
-
Action: Dilute the target protein (e.g., purified DPP-IV or BACE1) in 10 mM Sodium Acetate buffer at pH 4.5 and inject over the active channel.
-
Causality: The buffer pH must be strictly maintained below the protein's isoelectric point (pI). This ensures the protein carries a net positive charge, driving electrostatic pre-concentration onto the negatively charged dextran matrix before covalent linkage occurs, maximizing immobilization efficiency.
Step 3: Quenching and Self-Validation (Crucial Step)
-
Action: Inject 1 M Ethanolamine-HCl (pH 8.5) over both the active channel and a blank reference channel.
-
Causality & Validation: Ethanolamine quenches any remaining unreacted succinimide esters. By subjecting the reference channel to the exact same EDC/NHS activation and ethanolamine quenching—without the target protein—the system creates a self-validating baseline. Any bulk refractive index shifts or non-specific binding observed during analyte injection can be mathematically subtracted in real-time.
Step 4: Multi-Cycle Analyte Injection
-
Action: Inject the sulfonyl-alanine derivatives in a 2-fold concentration series (e.g., 3.125 nM to 50 µM) using a high flow rate (50 µL/min).
-
Causality: A high flow rate minimizes mass-transport limitations, ensuring that the observed sensorgrams reflect true binding kinetics rather than the diffusion rate of the compound to the sensor surface.
Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic profiling.
Conclusion
While simpler derivatives like methylsulfonyl alanine offer utility in sterically restricted environments[2], and complex derivatives like BCI-137 serve highly specific nucleotide-mimicking roles, ((2,6-Difluorophenyl)sulfonyl)alanine represents a "goldilocks" pharmacophore. The dual-fluorine substitution provides a masterclass in conformational restriction and metabolic defense, making it a superior building block for targeting hydrophobic pockets in modern drug discovery[1][3].
References
-
Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation Source: Acta Pharmaceutica URL:[Link]
-
Design, synthesis, X-ray studies, and biological evaluation of novel BACE1 inhibitors with bicyclic isoxazoline carboxamides as the P3 ligand Source: PubMed Central (NIH) URL:[Link]
-
Sulfonation modification of peptides and their protective effect on angiotensin II-induced HK-2 cell injury Source: PubMed Central (NIH) URL:[Link]
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- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Design, synthesis, X-ray studies, and biological evaluation of novel BACE1 inhibitors with bicyclic isoxazoline carboxamides as the P3 ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonation modification of peptides and their protective effect on angiotensin II-induced HK-2 cell injury - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of findings using orthogonal target identification methods
The Definitive Guide to Cross-Validation in Target Deconvolution: Integrating Chemoproteomics, Biophysics, and Functional Genomics
As a Senior Application Scientist in early-stage drug development, I frequently encounter a critical bottleneck in phenotypic screening: a highly efficacious small molecule is identified, but its mechanism of action (MoA) remains elusive. Identifying the molecular target—termed "target deconvolution"—is fraught with challenges[1]. Relying on a single target identification method, such as traditional affinity chromatography, is a high-risk strategy. Matrix effects, non-specific binding, and probe-induced artifacts inevitably generate false positives.
To build a robust, self-validating system, we must employ orthogonal target identification methods. By triangulating data from probe-based chemoproteomics, label-free biophysics, and functional genomics, we can systematically eliminate artifacts and isolate true therapeutic targets. This guide objectively compares these methodologies and provides a field-proven framework for cross-validation.
The Orthogonal Modalities: Principles and Causality
To effectively cross-validate a target, the chosen methods must operate on fundamentally different biophysical or genetic principles. If an artifact drives a false positive in one assay, the orthogonal assay must be immune to that specific artifact.
-
Probe-Based Chemoproteomics (ABPP / PAL):
-
Principle: Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling (PAL) utilize a functionalized analog of the drug to covalently cross-link to the target in live cells[2].
-
Causality: Covalent trapping ensures that transient or low-affinity interactions are captured before cell lysis, preserving the native interactome. To maintain the drug's native pharmacology, the enrichment handle is kept minimal (e.g., an alkyne group). Bulky biotin tags are only attached post-lysis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), preventing the tag from sterically hindering target engagement.
-
-
Label-Free Biophysical Profiling (MS-CETSA / TPP):
-
Principle: Mass Spectrometry-Coupled Cellular Thermal Shift Assays (MS-CETSA) monitor the thermodynamic stabilization of proteins upon ligand binding across the entire proteome[3].
-
Causality: When a ligand binds to a folded protein, the free energy of the system decreases, requiring higher temperatures to unfold and precipitate the protein. By quantifying soluble protein fractions across a temperature gradient, we calculate the shift in melting temperature (ΔTm). Because this method uses the unmodified parent drug, it serves as a perfect orthogonal check against ABPP probe artifacts[4].
-
-
Limited Proteolysis-Mass Spectrometry (LiP-MS):
-
Principle: Detects ligand-induced conformational changes by measuring differential susceptibility to proteolytic cleavage[5].
-
Causality: Drug binding physically shields the binding pocket or induces allosteric shifts, altering the accessibility of specific residues to proteases (like Proteinase K). This provides structural resolution of the binding site without requiring a covalent probe[5].
-
Comparative Performance Analysis
No single method is infallible. Understanding the primary drivers of false positives in each platform dictates how they should be paired for cross-validation.
Table 1: Methodological Comparison of Target Identification Strategies
| Methodology | Core Principle | Primary Advantage | Key Limitation | False Positive Driver |
| ABPP / PAL | Covalent cross-linking via functionalized probe | Captures transient/weak interactions in live cells | Requires extensive SAR to design an active probe | Non-specific photoreactivity of the diazirine/benzophenone |
| MS-CETSA | Ligand-induced thermodynamic stabilization | Uses the unmodified, native parent drug | Bias toward highly stable or highly abundant proteins | Stabilization of downstream protein complexes (indirect binders) |
| LiP-MS | Differential proteolytic cleavage | Identifies exact binding interfaces and allostery | Complex data analysis pipeline | Protease accessibility bias in highly structured regions |
| CRISPR KO | Genetic ablation of the target gene | Proves functional phenotypic dependency | Cannot distinguish direct binding from downstream effects | Genetic compensation or pan-essential lethality |
Experimental Workflow: A Self-Validating Protocol
To establish trustworthiness, an experimental protocol must contain internal controls that validate the data at every step. Below is a step-by-step methodology for a combined ABPP and MS-CETSA workflow, designed to cross-validate hits from a phenotypic screen.
Phase 1: Probe Validation & In Situ Trapping (ABPP)
-
Synthesize and Validate: Synthesize a photoaffinity probe (PAL) based on the parent drug. Causality Check: Perform a phenotypic viability assay comparing the PAL probe to the parent drug. If the IC50 shifts by >10-fold, the probe is rejected, as its altered physicochemical properties no longer represent the parent drug's MoA.
-
Live-Cell Incubation: Incubate live cells with the PAL probe (Treatment) versus PAL probe + 100x excess unmodified parent drug (Competition Control). Causality Check: True targets will be outcompeted by the parent drug, eliminating background noise.
-
UV Irradiation: Irradiate with UV light (365 nm) to activate the photoreactive group, covalently cross-linking the probe to direct binders in their native cellular environment.
-
Click-Chemistry & Enrichment: Lyse cells and perform click-chemistry to attach a biotin-azide handle. Enrich on streptavidin beads, digest with trypsin, and analyze via LC-MS/MS.
-
Data Filter: Isolate proteins showing >4-fold enrichment in the Treatment group compared to the Competition Control.
Phase 2: Label-Free Orthogonal Validation (MS-CETSA)
-
Native Engagement: Incubate live cells with the unmodified parent drug versus a DMSO vehicle control.
-
Thermal Challenge: Aliquot the cell suspension into a PCR plate and subject it to a temperature gradient (e.g., 37°C to 65°C in 3°C increments) for 3 minutes.
-
Controlled Lysis: Lyse cells using repeated freeze-thaw cycles. Causality Check: Avoid harsh detergents (like SDS) at this stage, as they will solubilize the thermally denatured aggregates, destroying the melting curve data.
-
Separation & Analysis: Centrifuge at 100,000 x g to pellet denatured proteins. Digest the soluble supernatant and analyze via TMT-multiplexed LC-MS/MS.
-
Data Filter: Extract melt curves. A true target will exhibit a statistically significant ΔTm (typically >1.5°C) and a dose-dependent stabilization[3].
Data Presentation: The Power of Intersection
When we overlay these orthogonal datasets, true targets emerge from the noise. For instance, in a recent study deconvoluting the antimalarial targets of chloroquine, parallel usage of ABPP and MS-CETSA filtered hundreds of background hits down to a highly confident consensus list of 8 proteins[4].
Table 2: Cross-Validation Data Matrix (Representative Case Study)
| Candidate Protein | ABPP Enrichment (Log2 FC) | MS-CETSA Thermal Shift (ΔTm °C) | CRISPR KO Viability (%) | Cross-Validation Conclusion |
| Protein A | +4.8 (High) | +2.4 (Significant) | 12% (Lethal) | Validated Direct Target (Hits all 3 criteria) |
| Protein B | +3.5 (High) | +0.1 (No Shift) | 98% (No Effect) | Rejected (Likely a photo-reactive probe artifact) |
| Protein C | -0.2 (None) | +1.8 (Significant) | 85% (Minimal) | Rejected (Downstream complex stabilization) |
| Protein D | -0.1 (None) | -0.3 (No Shift) | 5% (Lethal) | Rejected (Pan-essential gene, unrelated to drug) |
Visualizing the Orthogonal Workflow
The following diagram illustrates the logical flow of data from a phenotypic hit through our orthogonal validation modalities.
Orthogonal target deconvolution workflow integrating chemoproteomic, biophysical, and genetic modalities.
References
1.4 - Malaria Journal (NIH/PMC)[4] 2.2 - Journal of the American Chemical Society (ACS Publications)[2] 3.5 - Nature Communications (NIH/PMC)[5] 4. 1 - Biochimica et Biophysica Acta (PubMed)[1] 5.3 - ACS Chemical Biology (ACS Publications)[3]
Sources
- 1. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of antimalarial targets of chloroquine by a combined deconvolution strategy of ABPP and MS-CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes - PMC [pmc.ncbi.nlm.nih.gov]
((2,6-Difluorophenyl)sulfonyl)alanine proper disposal procedures
Comprehensive Operational Guide for the Disposal of ((2,6-Difluorophenyl)sulfonyl)alanine
The proper disposal of specialized chemical building blocks like ((2,6-Difluorophenyl)sulfonyl)alanine requires rigorous logistical planning and a deep understanding of molecular stability. As a fluorinated sulfonamide amino acid derivative, this compound presents dual environmental hazards: the extreme thermodynamic stability of its carbon-fluorine (C-F) bonds and the biological persistence characteristic of sulfonamide linkages[1].
Standard wastewater treatment or biological degradation protocols are entirely ineffective for this class of molecules. To prevent environmental accumulation and the potential downstream risk of antimicrobial resistance, researchers and drug development professionals must utilize High-Temperature Incineration (HTI) coupled with alkaline scrubbing[1][2].
Chemical Profile & Hazard Causality
To design a self-validating disposal system, one must first understand the causality behind the required destruction parameters. The C-F bond is one of the strongest in organic chemistry. If subjected to standard low-temperature incineration, the molecule will undergo incomplete combustion, releasing highly toxic, smaller fluorinated organic fragments (Products of Incomplete Combustion, or PICs) into the atmosphere[2].
Furthermore, the thermal cleavage of the sulfonyl and fluorinated groups generates sulfur dioxide (SO₂) and hydrogen fluoride (HF) gases[3]. These byproducts are highly corrosive and mandate specific post-combustion engineering controls.
Table 1: Quantitative Disposal & Incineration Parameters
| Parameter | Operational Threshold | Scientific Rationale |
| Target Incineration Temp | > 1,000 °C | Minimum thermal energy required to reliably cleave C-F bonds via unimolecular decomposition[4]. |
| Minimum Residence Time | ≥ 2.0 seconds | Ensures complete thermal oxidation of the fluorinated phenyl ring, preventing PIC formation[4]. |
| Scrubber pH Requirement | > 8.5 (Alkaline) | Essential for neutralizing highly corrosive HF and SO₂ byproducts into stable solid salts[2]. |
| Waste Classification | Halogenated Organic | Must be segregated from non-halogenated solvents to prevent mixed-waste regulatory penalties[1]. |
Step-by-Step Methodologies: Segregation & Destruction
Every protocol in your laboratory must function as a self-validating system. This means building verification steps into both the collection of the waste and its ultimate destruction.
Workflow 1: Laboratory Handling and Waste Segregation
-
Immediate Containment: Handle ((2,6-Difluorophenyl)sulfonyl)alanine exclusively within a certified chemical fume hood. Under no circumstances should powders, mother liquors, or contaminated wash solvents be allowed to enter laboratory sinks[1].
-
Strict Segregation: Isolate all waste containing this compound (including contaminated pipette tips, reaction vials, and extraction solvents) into a dedicated High-Density Polyethylene (HDPE) container. Do not mix with non-halogenated waste streams, as this dilutes the halogen concentration and complicates the required HTI process[1].
-
Compliant Labeling: Label the container explicitly as "Hazardous Waste: Halogenated Organic (Fluorinated Sulfonamide)". Include the approximate concentration, the accumulation start date, and a warning against mixing with strong oxidizing agents.
-
Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, ensuring it is inspected weekly for seal integrity[1].
Workflow 2: High-Temperature Incineration (HTI) Execution
-
Contractor Verification: Before transferring custody, audit your hazardous waste disposal contractor. You must explicitly verify that their rotary kiln or liquid injection incinerator is rated to sustain temperatures >1,000 °C for a minimum residence time of 2 seconds[3][4].
-
Thermal Cleavage (Active Destruction): Inside the incinerator, the extreme heat initiates free radical branching mechanisms. The thermal energy overcomes the ~485 kJ/mol bond dissociation energy of the C-F bonds, breaking the molecule down into elemental radicals[2].
-
Alkaline Scrubbing (Byproduct Mitigation): Verify that the facility employs wet alkaline scrubbers (typically utilizing calcium hydroxide, Ca(OH)₂). As the exhaust cools, the scrubbers react with the HF and SO₂ gases, converting them into stable, non-toxic solid precipitates: calcium fluoride (CaF₂) and calcium sulfate (CaSO₄)[3].
-
Chain of Custody Closure: Obtain a formal Certificate of Destruction (CoD) from the contractor, validating that the specific batch was subjected to the required thermal parameters.
Disposal Workflow Visualization
The following diagram illustrates the logical progression of the waste from laboratory generation through thermal destruction and atmospheric safety.
Workflow for the thermal destruction and scrubbing of fluorinated sulfonamides.
References
-
Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials. Retrieved from [Link]
-
Environmental Protection Agency (EPA). Per- and Polyfluoroalkyl Substances (PFAS): Disposal of PFAS Waste via Incineration. Retrieved from[Link]
-
National Center for Biotechnology Information (PMC). Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review. Retrieved from[Link]
Sources
Personal protective equipment for handling ((2,6-Difluorophenyl)sulfonyl)alanine
Advanced Operational Safety and Logistics Guide: Handling ((2,6-Difluorophenyl)sulfonyl)alanine
Welcome to our Advanced Laboratory Safety Series. As a Senior Application Scientist, I frequently consult with drug development professionals on how to safely integrate complex, highly functionalized building blocks into their synthetic workflows.
As medicinal chemistry increasingly leverages fluorine to modulate pharmacokinetics, compounds like ((2,6-Difluorophenyl)sulfonyl)alanine have become critical assets[1]. However, the integration of a difluorophenyl ring with a sulfonamide moiety introduces specific physicochemical hazards that require precise logistical planning. This guide provides a self-validating, step-by-step operational framework to ensure your laboratory handles this material with maximum safety, regulatory compliance, and environmental stewardship.
Physicochemical & Hazard Profiling
Before designing a handling protocol, we must quantify the risk. Generic safety protocols often fail because they do not account for molecular-level interactions. The following table summarizes the anticipated hazard profile based on the structural components of fluorinated benzenesulfonamides[1][2][3].
Table 1: Hazard and Property Summary for ((2,6-Difluorophenyl)sulfonyl)alanine
| Parameter | Specification / Hazard Classification | Mechanistic Rationale |
| Molecular Weight | 265.23 g/mol [1] | Low molecular weight and crystalline nature facilitate the aerosolization of the solid powder. |
| Physical State | Solid (Powder) | Highly prone to electrostatic dispersion during weighing and transfer. |
| Skin/Eye Irritation | Category 2 (H315, H319)[2] | Sulfonamide derivatives interact aggressively with mucosal membranes, causing localized inflammation. |
| Respiratory Hazard | Category 3 (H335)[2] | Inhalation of fine particulates can cause severe respiratory tract irritation[4]. |
| Environmental Risk | Aquatic Toxicity / Persistence[3] | C-F bonds are exceptionally stable; improper disposal leads to persistent environmental accumulation. |
Mechanistic Basis for PPE Selection
A common failure point in laboratory safety is the blind application of generic Personal Protective Equipment (PPE). For ((2,6-Difluorophenyl)sulfonyl)alanine, PPE selection must be dictated by the compound's specific interactions with biological tissues.
-
Dermal Protection (Gloves): The difluorophenyl group significantly increases the molecule's lipophilicity, which can accelerate breakthrough times in standard latex gloves. Requirement: Double-gloving is mandatory. Use a 4-mil nitrile inner glove for tactile dexterity and an 8-mil nitrile or neoprene outer glove for robust chemical resistance.
-
Respiratory Protection: Because this compound is a powder that can cause respiratory irritation (H335)[2], handling must occur inside a properly calibrated chemical fume hood or Class II Type A2 biological safety cabinet. If engineering controls are compromised or bulk transfer is required, an N95 or P100 particulate respirator must be worn[4].
-
Ocular Protection: Tight-fitting chemical splash goggles are required. Standard safety glasses lack the orbital seal necessary to prevent the ingress of aerosolized sulfonamide dust[2].
-
Body Protection: A flame-retardant, fluid-resistant lab coat with knit cuffs prevents powder from migrating up the forearms during reaching motions.
Operational Workflow: Safe Handling & Weighing
The most vulnerable phase of handling fluorinated sulfonamide powders is the transfer and weighing process. Static electricity can cause the powder to repel from the spatula, leading to immediate aerosolization and contamination of the workspace.
Step-by-Step Weighing Methodology:
-
Environmental Validation: Verify the fume hood face velocity is between 80–120 feet per minute (fpm). This step self-validates your primary engineering control before any chemical is exposed.
-
Static Mitigation: Discharge static from your gloves by touching a grounded metal surface. If ambient humidity is below 40%, utilize an anti-static ionizer fan inside the hood.
-
Equipment Prep: Place a pre-tared, anti-static weigh boat or grounded glass vial on the analytical balance.
-
Transfer: Use a grounded stainless-steel or PTFE-coated spatula. Open the chemical container only within the deepest part of the fume hood (at least 6 inches behind the sash).
-
Sealing: Once the desired mass is transferred, immediately cap both the source container and the weighing vessel before removing them from the airflow of the hood.
-
Decontamination: Wipe down the spatula, balance pan, and hood surface with an isopropanol-soaked, lint-free wipe.
Sequential operational workflow for safe weighing and transfer of powders.
Spill Response Methodology
In the event of a powder spill, immediate containment is required to prevent aerosolization and subsequent inhalation[4].
Step-by-Step Spill Protocol:
-
Isolate: Alert personnel and restrict access to the area. If the spill occurs outside a fume hood, evacuate the immediate vicinity.
-
Don PPE: Ensure maximum PPE is worn, including a P100 respirator if the spill is outside of engineering controls.
-
Suppress Aerosolization: Do not dry sweep. Cover the spilled powder with damp absorbent towels. Use water or a mild alkaline solution, as sulfonamides are slightly acidic and will dissolve more readily.
-
Collect: Use a non-sparking scoop to carefully lift the damp towels and powder into a compatible, sealable hazardous waste container.
-
Clean: Wash the spill area with soap and water, followed by a thorough isopropanol wipe-down, as fluorinated organics may resist pure aqueous cleaning[3].
Disposal & Environmental Logistics
Fluorinated compounds pose a severe environmental risk due to the extreme stability of the carbon-fluorine bond. Any predictable or purposeful release to water or standard waste streams is strictly prohibited[3].
Disposal Plan:
-
Solid Waste: All contaminated PPE, weigh boats, and empty vials must be segregated into a dedicated "Halogenated Solid Waste" container.
-
Liquid Waste: Solvent washings and reaction mixtures containing ((2,6-Difluorophenyl)sulfonyl)alanine must be routed to a "Halogenated Organic Liquid Waste" carboy.
-
Destruction Mechanism: Waste management contractors must be instructed to subject this waste to high-temperature incineration (typically >1100°C). This extreme temperature is required to break the C-F bonds, and the facility must be equipped with scrubbers to neutralize the resulting hydrogen fluoride (HF) and sulfur dioxide (SO2) gases.
Logical flow for segregation and destruction of fluorinated waste.
References
- Title: ((2,6-difluorophenyl)sulfonyl)
- Title: 4-Amino-N-methyl-benzenesulfonamide (CAS 1709-52-0)
- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
- Title: Safety Data Sheet - 3M Source: 3M URL
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
